Azido-PEG19-azide
Description
Propriétés
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80N6O19/c41-45-43-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-44-46-42/h1-40H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIWBSPHWJFSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N6O19 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Mechanism of Azido-PEG19-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms involving Azido-PEG19-azide, a bifunctional polyethylene (B3416737) glycol (PEG) linker, within the context of click chemistry. This powerful and versatile conjugation tool is instrumental in the fields of bioconjugation, drug delivery, and materials science. We will delve into the two primary azide-alkyne cycloaddition pathways, present relevant quantitative data, and provide detailed experimental protocols.
Introduction to this compound and Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for covalently linking molecular building blocks under mild, often biological, conditions.[1][2] The most prominent of these reactions is the azide-alkyne cycloaddition.
This compound is a homobifunctional linker featuring two terminal azide (B81097) (-N₃) groups connected by a hydrophilic chain of 19 ethylene (B1197577) glycol units. The PEG backbone imparts several advantageous properties, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting conjugates.[3][4][5] The terminal azide groups are ready to participate in click chemistry reactions, enabling the crosslinking of molecules or the formation of complex macromolecular structures.[6][7]
The two primary mechanisms for the reaction of this compound with alkyne-containing molecules are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Core Reaction Mechanisms
The CuAAC reaction is the most widely used form of click chemistry, renowned for its efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[2][8] The reaction, however, requires a copper(I) catalyst, which can be cytotoxic, limiting its application in living systems.[2][9] The mechanism is a stepwise process rather than a concerted cycloaddition.[10][11]
Mechanism Breakdown:
-
Formation of Copper-Acetylide: A copper(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), reacts with a terminal alkyne to form a copper-acetylide intermediate.[10][12] This coordination increases the acidity of the terminal alkyne proton, facilitating this step.[10]
-
Coordination and Cyclization: The azide group of the this compound then coordinates to the copper acetylide. This is followed by a cyclization step where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, forming a six-membered copper-containing ring.[13][]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper derivative.[13]
-
Product Release: Subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst for the next cycle.[]
To overcome the cytotoxicity associated with the copper catalyst, SPAAC was developed for bioorthogonal applications, particularly in living systems.[2][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[][16]
Mechanism Breakdown:
-
Huisgen [3+2] Cycloaddition: The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism.[16]
-
Transition State: The azide (the 1,3-dipole) and the strained alkyne of the cyclooctyne (the dipolarophile) approach each other. The significant ring strain of the cyclooctyne lowers the activation energy of the reaction by distorting the alkyne into a geometry that resembles the transition state.[16]
-
Triazole Formation: Two new sigma bonds are formed in a concerted fashion, leading directly to the stable triazole product.[16] Unlike CuAAC, SPAAC typically produces a mixture of regioisomers (1,4 and 1,5-substituted triazoles), although one may be favored depending on the specific cyclooctyne used.[6]
Quantitative Data Summary
The kinetics and efficiency of click reactions can be influenced by factors such as the solvent, temperature, catalyst system (for CuAAC), and the structure of the alkyne (for SPAAC). The table below summarizes typical quantitative data for these reactions.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Reference(s) |
| Reaction Order | Second Order | Second Order | [10][16] |
| Activation Energy | ~15 kcal/mol (catalyzed) | 19-22 kcal/mol (for BCN) | [10] |
| Rate Constant (k) | 10⁴ - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 3.5 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [13][17] |
| Typical Yield | > 90% | > 90% | [18] |
| Reaction Time | 1 - 4 hours | 1 - 24 hours | [18][19] |
| Temperature | Room Temperature to 70°C | Room Temperature to 37°C | [18][20] |
| pH Range | 4 - 12 | Physiological pH (~7.4) | [13][19] |
| Catalyst Required? | Yes (Copper I) | No | [2] |
Experimental Protocols
The following are generalized protocols for the conjugation of an alkyne-modified molecule to this compound. Optimization may be required depending on the specific substrates.
This protocol describes the conjugation of an alkyne-modified protein to this compound.
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand (e.g., THPTA, TBTA) stock solution (e.g., 250 mM in water/DMSO)
-
Sodium Ascorbate (B8700270) (NaAsc) stock solution (freshly prepared, e.g., 500 mM in water)
-
Quenching/Purification: EDTA, size-exclusion chromatography (SEC) or dialysis materials
Methodology:
-
Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 3 to 10-fold molar excess of the PEG linker is common.[20]
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to stabilize the Cu(I) and protect the biomolecule.[20]
-
Reaction Initiation: Add the copper/ligand complex to the protein/PEG mixture. The final concentration of copper is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[20]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.
-
Quenching and Purification: Once complete, quench the reaction by adding EDTA to chelate the copper. Purify the final conjugate using SEC or dialysis to remove excess reagents.[20]
This protocol outlines the conjugation of a DBCO-modified protein to this compound.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF (if needed to dissolve the PEG linker)
-
Purification: Size-exclusion chromatography (SEC) or dialysis materials
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS or DMSO).
-
Reaction Setup: In a reaction vessel, add the this compound solution to the DBCO-modified protein solution. A 2 to 5-fold molar excess of the azide linker is a typical starting point.[21] If using an organic solvent for the stock solution, ensure the final concentration in the reaction mixture is low (<10%) to avoid protein denaturation.[22]
-
Incubation: Gently mix the components and incubate at room temperature for 2-4 hours or at 4°C overnight.[21] Reaction times can vary significantly based on the specific cyclooctyne and azide.
-
Purification: Once the reaction is complete (monitored by SDS-PAGE or mass spectrometry), remove the excess, unreacted this compound and any byproducts using SEC or dialysis.[19]
References
- 1. labinsights.nl [labinsights.nl]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Bifunctional Azide-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Bifunctional Azide-PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Their inherent properties—such as high water solubility, biocompatibility, and low immunogenicity—make them ideal for modifying therapeutic molecules to improve their pharmacokinetic and pharmacodynamic profiles.[1] Bifunctional PEG linkers, which possess two distinct reactive termini, allow for the precise and sequential connection of different molecular entities, such as a targeting antibody and a therapeutic payload in an Antibody-Drug Conjugate (ADC).[2][3]
This guide focuses specifically on bifunctional azide-PEG linkers , which incorporate a terminal azide (B81097) (-N₃) group. The azide functionality is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[4] This makes azide-PEG linkers exceptionally versatile for applications requiring the stable and specific conjugation of biomolecules, nanoparticles, and small molecule drugs. We will explore their core physicochemical properties, provide detailed experimental protocols for their use, and outline the analytical methods crucial for characterizing the final conjugates.
Core Physicochemical Properties
The utility of azide-PEG linkers is dictated by a combination of the PEG backbone characteristics and the reactivity of their terminal functional groups.
Properties of the PEG Backbone
The repeating ethylene (B1197577) glycol units (–CH₂–CH₂–O–) of the PEG chain impart several key advantages:
-
Hydrophilicity and Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, rendering these linkers highly soluble in aqueous buffers. This property is critical for improving the solubility of hydrophobic drugs and preventing the aggregation of protein conjugates.
-
Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit a strong immune response. It can form a hydration shell around a conjugated molecule, effectively "shielding" it from proteolytic enzymes and the immune system, which can prolong its circulation half-life.
-
Flexibility and Steric Hindrance: The PEG chain is highly flexible, acting as a spacer that can reduce steric hindrance between the conjugated molecules, ensuring that their biological activity is retained. The length of the PEG chain can be precisely controlled to optimize this spacing.
Properties of the Azide Functional Group
The azide group is the key to the bioorthogonal reactivity of these linkers.
-
"Click Chemistry" Reactivity: The azide group is primarily used for cycloaddition reactions with alkynes. This can be achieved through two main pathways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole ring, catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free reaction that occurs between an azide and a strained cyclooctyne (B158145) (e.g., BCN, DBCO), ideal for use in living systems where copper toxicity is a concern.
-
-
Stability: The azide group is generally stable under common bioconjugation conditions (e.g., aqueous buffers, physiological pH). However, it is known to be incompatible with reducing agents like phosphines (e.g., TCEP), which can lead to a Staudinger reduction. Therefore, alternative reducing agents like DTT should be considered when working with molecules that require reduction prior to conjugation.
Quantitative Data Summary
The following tables summarize key quantitative properties of typical bifunctional azide-PEG linkers.
Table 1: General Physicochemical and Solubility Properties
| Property | Value / Description | Notes |
| Appearance | White/off-white solid, semi-solid, or liquid. | Physical form depends on the molecular weight; lower MW PEGs (<1 kDa) may appear as wax-like or semi-solid materials. |
| Solubility (General) | Highly soluble in water, aqueous buffers (e.g., PBS), DMSO, DMF, and chlorinated solvents (e.g., Chloroform, DCM). Less soluble in alcohols and toluene. Insoluble in ether. | The hydrophilic PEG chain drives solubility in aqueous media. |
| Solubility (Specific) | mPEG Azide: >10 mg/mL in water, chloroform, and DMSO. | Quantitative data is not always published but is generally high in the recommended solvents. |
| Purity | Typically >95% for commercial reagents. | Purity should always be verified, as impurities can interfere with conjugation reactions. |
| Storage Conditions | Store at –20 °C, protected from light and moisture. | For linkers with moisture-sensitive groups (e.g., NHS esters), it is critical to equilibrate the vial to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO can often be stored at -20°C. |
Table 2: Stability and Reactivity of Terminal Functional Groups
| Functional Group | Linkage Formed | Reaction Conditions | Half-Life / Reaction Time | Notes |
| Azide (-N₃) | Triazole | Reacts with alkynes via CuAAC or SPAAC. | CuAAC: 1-4 hours at RT. SPAAC: 2-12 hours at RT. | The azide itself is stable but can be reduced by TCEP. The resulting triazole linkage is highly stable and resistant to enzymatic cleavage. |
| N-Hydroxysuccinimide (NHS) Ester | Amide | Reacts with primary amines (-NH₂) at pH 7.2-8.5. | Reaction: 30-120 minutes at RT. Hydrolysis half-life of NHS ester is pH-dependent (e.g., minutes at high pH, hours at neutral pH). | The NHS ester is highly susceptible to hydrolysis in aqueous buffers, which is a competing reaction. Reactions should be performed immediately after dissolving the reagent in an amine-free buffer (e.g., PBS, HEPES). |
| Amine (-NH₂) | Amide, Schiff Base | Reacts with activated carboxylic acids (e.g., NHS esters) or aldehydes/ketones. | Varies depending on the reaction partner. | The primary amine is a versatile functional group for various conjugation strategies. |
| Carboxylic Acid (-COOH) | Amide | Reacts with primary amines using carbodiimide (B86325) activators (e.g., EDC) and NHS. | Typically 1-4 hours at RT. | Activation is required before conjugation to amines. |
| Maleimide | Thioether | Reacts specifically with thiols (-SH) at pH 6.5-7.5. | 1-2 hours at RT. | Highly specific for cysteine residues in proteins. The resulting thioether bond is stable. |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis, conjugation, and characterization of bifunctional azide-PEG linkers and their conjugates.
Synthesis of a Heterobifunctional Azide-PEG-Amine Linker
This protocol describes a general, versatile route to synthesize an α-azide-ω-amine PEG linker starting from a symmetrical PEG-diol.
Workflow Diagram:
Caption: General workflow for synthesizing a heterobifunctional Azide-PEG-Amine linker.
Methodology:
-
Monotosylation of PEG-Diol:
-
Dissolve symmetrical PEG-diol in a suitable solvent (e.g., DCM/Pyridine).
-
Cool the solution to 0°C and slowly add a controlled molar equivalent of p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to proceed for several hours, monitoring by TLC or HPLC to ensure mono-substitution. This key step asymmetrically activates one hydroxyl group.
-
Purify the resulting α-hydroxy-ω-tosyl PEG (HO-PEG-OTs) by column chromatography.
-
-
Azidation:
-
Dissolve the purified HO-PEG-OTs in a polar aprotic solvent like DMF.
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., to 80-100°C) and stir overnight. The tosyl group is displaced by the azide nucleophile.
-
After completion, purify the α-hydroxy-ω-azide PEG (HO-PEG-N₃) by extraction and precipitation.
-
-
Activation of the Remaining Hydroxyl Group:
-
Dissolve the HO-PEG-N₃ in anhydrous DCM with a base like triethylamine (B128534) (TEA).
-
Cool to 0°C and add methanesulfonyl chloride (MsCl) dropwise to convert the hydroxyl group into a good leaving group (mesylate).
-
Purify the resulting α-mesyl-ω-azide PEG (MsO-PEG-N₃).
-
-
Amination:
-
Dissolve the MsO-PEG-N₃ in a solvent and react with an excess of ammonia.
-
This nucleophilic substitution reaction replaces the mesylate group with a primary amine.
-
Purify the final product, α-amine-ω-azide PEG (H₂N-PEG-N₃), via precipitation or dialysis.
-
Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.
-
Protein Conjugation via Azide-PEG-NHS Ester and Click Chemistry
This two-stage protocol is common for creating complex bioconjugates, such as ADCs. First, the protein is labeled with the azide-PEG linker via its amine-reactive NHS ester. Second, a payload or other molecule containing an alkyne is attached using click chemistry.
Workflow Diagram:
Caption: Two-step workflow for protein conjugation using an Azide-PEG-NHS ester.
Methodology: Step 1 - Azide Labeling of Protein
-
Protein Preparation:
-
Prepare the protein (e.g., an antibody) at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS (phosphate-buffered saline) or HEPES, at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the reaction.
-
-
Reagent Preparation:
-
Equilibrate the vial of Azide-PEG-NHS ester to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous polar aprotic solvent like DMSO or DMF. Do not store the reconstituted reagent, as the NHS ester is readily hydrolyzed.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the Azide-PEG-NHS ester solution to the protein solution. The optimal ratio depends on the protein and the desired degree of labeling (DOL).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin), size-exclusion chromatography (SEC), or dialysis.
-
Methodology: Step 2 - Click Chemistry Conjugation
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified molecule, a copper(II) sulfate (B86663) (CuSO₄) source, a copper-chelating ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate). The ligand accelerates the reaction and protects the protein from oxidative damage.
-
Reaction Setup: In a reaction vessel, combine the azide-modified protein and the alkyne-modified molecule.
-
Initiation: Add the premixed copper/ligand solution (typically at a 1:5 molar ratio) to the protein mixture, followed by the freshly prepared sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using SEC or dialysis to remove reactants.
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Reagent Preparation: Prepare a stock solution of the strained alkyne (e.g., BCN- or DBCO-functionalized molecule) in a suitable solvent like DMSO.
-
Reaction Setup: Add a 2 to 4-fold molar excess of the strained alkyne solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. No catalyst is required.
-
Purification: If necessary, purify the final conjugate using SEC or dialysis to remove any unreacted alkyne molecule.
-
Analytical Characterization of the Final Conjugate
A multi-step analytical workflow is essential to confirm the identity, purity, and consistency of the final PEGylated protein.
Workflow Diagram:
Caption: Standard analytical workflow for characterizing a PEGylated protein conjugate.
Methodology:
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the purity of the conjugate and quantify the presence of high-molecular-weight aggregates or unreacted protein.
-
Protocol: Inject the purified conjugate onto an SEC column with an appropriate mobile phase (e.g., PBS). The separation is based on the hydrodynamic radius of the molecules. The PEGylated conjugate will elute earlier than the unmodified protein due to its larger size. The presence of aggregates will appear as earlier-eluting peaks, while unreacted protein will appear as a later-eluting peak.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To determine the exact molecular weight of the conjugate and calculate the average degree of labeling (DOL).
-
Protocol: The sample is typically analyzed by reverse-phase HPLC coupled to a high-resolution mass spectrometer (e.g., ESI-TOF). The resulting mass spectrum for a PEGylated protein is often complex due to the polydispersity of the PEG linker and the presence of multiple charge states. Deconvolution software is used to reconstruct the zero-charge mass spectrum. The mass difference between the unmodified protein and the conjugate allows for the calculation of the number of linkers attached.
-
-
¹H NMR Spectroscopy:
-
Purpose: Primarily used for characterizing the linker itself or smaller peptide conjugates. It confirms the chemical structure, including the presence of the characteristic PEG backbone protons (a strong signal around 3.6 ppm) and signals corresponding to the terminal functional groups.
-
Protocol: Dissolve the linker or conjugate in a suitable deuterated solvent (e.g., D₂O or CDCl₃). Acquire the ¹H NMR spectrum. The integration of peaks corresponding to the terminal groups relative to the repeating PEG units can be used to confirm functionalization.
-
Conclusion and Future Outlook
Bifunctional azide-PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation. Their unique combination of a hydrophilic, biocompatible PEG backbone and a bioorthogonal azide handle enables the precise construction of complex therapeutic and diagnostic agents with improved physicochemical and pharmacological properties. By providing control over solubility, stability, and pharmacokinetics, these linkers are central to the development of next-generation therapies, including ADCs, PROTACs, and targeted drug delivery systems. As bioconjugation strategies continue to evolve, the rational design and application of azide-PEG linkers, guided by the principles and protocols outlined in this guide, will remain a critical component of innovative drug development.
References
An In-depth Technical Guide on the Solubility and Stability of Azido-PEG19-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Azido-PEG19-azide, a homobifunctional crosslinker pivotal in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) based linker containing 19 ethylene (B1197577) glycol units, flanked by terminal azide (B81097) (-N₃) groups. The PEG backbone imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous environments.[1] The terminal azide functionalities are highly selective for "click chemistry" reactions, particularly with alkyne-containing molecules, to form stable triazole linkages.[2][3] This high selectivity and stability under most physiological conditions make it an invaluable tool in bioconjugation.[2][3]
Solubility Profile
The solubility of this compound is a key consideration for its application in various experimental settings.
Qualitative Solubility
This compound, like other PEG derivatives, exhibits broad solubility in a range of solvents. It is readily soluble in water and aqueous buffers, a critical attribute for biological applications. Furthermore, it is soluble in many common organic solvents.
Table 1: Qualitative Solubility of Azido-PEG-azides
| Solvent Class | Examples | Solubility |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Soluble |
| Alcohols | Ethanol, Methanol | Less Soluble |
| Ethers | Diethyl ether | Insoluble |
This data is based on typical properties of Azido-PEG-azide compounds.
Quantitative Solubility
Table 2: Estimated Quantitative Solubility of this compound
| Solvent | Estimated Solubility (mg/mL) |
| Water | ~10 |
| Chloroform | ~10 |
| DMSO | ~10 |
This estimation is based on data for a comparable methoxy (B1213986) PEG azide.
Stability Profile
The stability of this compound is crucial for its storage, handling, and performance in conjugation reactions. The stability is primarily influenced by the azide functional groups and the PEG backbone.
General Stability of the Azide Group
The azide functionality is known for its high selectivity and stability under most reaction conditions. However, it is sensitive to certain environmental factors:
-
Thermal Stability: Organic azides can be thermally labile. Elevated temperatures can lead to the decomposition of the azide group, releasing nitrogen gas. Studies on glycidyl (B131873) azide polymer show that thermal degradation begins with the cleavage of the azide side groups.
-
Photostability: Prolonged exposure to light should be avoided as it can cause decomposition of the azide group.
-
Chemical Stability: The azide group is generally stable in the presence of a wide range of functional groups and across a broad pH range (4-11), making it suitable for bioconjugation. However, strong acids should be avoided as they can protonate the azide, potentially forming hydrazoic acid, which is highly toxic and explosive.
Stability of the PEG Backbone
The polyethylene glycol backbone is generally stable and does not undergo hydrolysis under typical storage and physiological conditions. However, oxidative degradation can occur in the presence of air, especially at elevated temperatures.
Storage Recommendations
To ensure the long-term stability of this compound, it is recommended to store it at -20°C in a dry, dark environment. For solutions, it is advisable to prepare them fresh. If storage of a stock solution is necessary, it should be stored at ultra-low temperatures.
Experimental Protocols
Protocol for Determining Solubility
This protocol is adapted from a PEG precipitation assay and can be used to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (if a suitable chromophore is present or can be attached) or HPLC
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted supernatant. This can be done using various analytical techniques. Since PEG itself does not have a strong UV absorbance, derivatization with a UV-active group or using a method like HPLC with a suitable detector (e.g., evaporative light scattering detector) might be necessary.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Temperature-controlled chambers (e.g., oven, water bath)
-
Photostability chamber
-
HPLC with a suitable detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the respective stress condition media.
-
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the solutions at different pH values (e.g., 1, 7.4, 13) at a controlled temperature (e.g., 60°C).
-
Oxidation: Incubate the solution with an oxidizing agent at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 6, 24, 48 hours).
-
-
Analysis:
-
Analyze the samples by HPLC to quantify the amount of remaining this compound and to detect the formation of any degradation products.
-
Visualizations
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)
This compound is a critical component in the construction of ADCs, where it acts as a linker to conjugate a cytotoxic drug to a monoclonal antibody. The following diagram illustrates the general mechanism of action of an ADC.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Workflow: Click Chemistry Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound and an alkyne-modified biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Workflow for a typical bioconjugation experiment using click chemistry.
References
An In-depth Technical Guide to Homobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Homobifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are essential tools in bioconjugation, the process of chemically linking two or more molecules to create a new construct with combined functionalities.[1][2] PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides.[3][4] Homobifunctional PEG linkers, which possess identical reactive functional groups at both ends of a linear PEG chain, are particularly valuable for crosslinking molecules, creating protein complexes, and modifying surfaces.[][6][7]
The general structure of a homobifunctional PEG linker can be represented as X-PEG-X, where 'X' is a reactive functional group.[6][7] The PEG backbone, composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−), imparts several desirable properties to the resulting bioconjugate.[2]
Key Benefits of PEGylation:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments, which can prevent aggregation.[1][]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, reducing the likelihood of an immune response.[1][4]
-
Enhanced Stability: PEG linkers can protect conjugated molecules from enzymatic degradation and increase their overall stability.[1][4]
-
Favorable Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[2][9]
This guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies associated with the use of homobifunctional PEG linkers in bioconjugation.
Core Chemistries of Homobifunctional PEG Linkers
The choice of reactive end group on a homobifunctional PEG linker is dictated by the available functional groups on the target biomolecule(s). The most common target groups on proteins are the primary amines of lysine (B10760008) residues and the N-terminus, and the thiol groups of cysteine residues.[10]
Amine-Reactive Linkers: NHS Esters
N-hydroxysuccinimide (NHS) ester-activated PEGs are among the most widely used homobifunctional linkers for targeting primary amines (-NH₂).[9][11] The NHS ester reacts with the amine group to form a stable amide bond, releasing NHS as a byproduct.[11][12] This reaction is typically performed in buffers with a pH between 7.2 and 8.0.[10] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.[11][13]
Thiol-Reactive Linkers: Maleimides and Vinyl Sulfones
Thiol groups (-SH) on cysteine residues offer a more specific target for conjugation than amines because they are less abundant on the surface of most proteins.[10]
-
Maleimide Chemistry: PEG-maleimide derivatives react specifically with thiol groups via a Michael addition reaction to form a stable thioether bond.[10] This reaction is most efficient at a pH between 6.5 and 7.5.[10]
-
Vinyl Sulfone Chemistry: Vinyl sulfone-activated PEGs also react with thiol groups to form a stable thioether linkage. This reaction is typically performed at a slightly higher pH, often around 8.0-9.0, and is known to proceed readily.[14][][16]
Quantitative Data of Common Homobifunctional PEG Linkers
The properties of the final bioconjugate can be fine-tuned by selecting a PEG linker with the appropriate molecular weight and spacer length.[10] Homobifunctional PEG linkers are available in a wide range of molecular weights, from short, discrete PEG (dPEG®) linkers to larger polymeric PEGs.[7][11]
| Reactive Group | Common Molecular Weights (Da) | Spacer Arm Length (Å) | Target Functional Group | Resulting Bond |
| NHS Ester | 2,000, 3,400, 5,000, 10,000, 20,000 | Variable | Primary Amine (-NH₂) | Amide |
| Maleimide | 2,000, 3,400, 5,000, 10,000, 20,000 | Variable | Thiol (-SH) | Thioether |
| Vinyl Sulfone | 2,000, 3,400, 5,000, 10,000, 20,000 | Variable | Thiol (-SH) | Thioether |
| Carboxylic Acid | 2,000, 3,000, 5,000, 6,000, 10,000 | Variable | Primary Amine (-NH₂) | Amide (requires activation) |
| Amine | 2,000, 3,000, 5,000, 6,000, 10,000 | Variable | Carboxylic Acid (-COOH) | Amide (requires activation) |
Note: The spacer arm length is directly proportional to the molecular weight. Specific lengths for each molecular weight can be obtained from the supplier.
Experimental Protocols
The following are generalized, detailed methodologies for common bioconjugation reactions using homobifunctional PEG linkers. Optimization may be required for specific applications.
Protocol for NHS-Ester PEGylation of a Protein
This protocol describes the crosslinking of a protein containing primary amines.
Materials:
-
Protein to be PEGylated
-
Bis-PEG-NHS ester reagent[11]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification[10]
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[10]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Bis-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[10] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[10]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10]
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15 minutes at room temperature.[11]
-
Purification: Remove unreacted PEG-NHS ester, quenched reagent, and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.[10]
Protocol for Maleimide PEGylation of a Protein
This protocol outlines the crosslinking of a protein with available thiol groups.
Materials:
-
Thiol-containing protein
-
Bis-PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[10]
-
Reaction vessels
-
Desalting column or dialysis cassette for purification[10]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[10] If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent (e.g., DTT or TCEP) must be used and subsequently removed prior to adding the PEG-maleimide.[10]
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the Bis-PEG-Maleimide reagent in a suitable buffer (e.g., the same buffer as the protein) immediately before use.
-
Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[17]
-
Incubation: Allow the reaction to proceed with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.[17]
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.[10]
Purification and Characterization of PEGylated Conjugates
Effective purification is critical to remove unreacted PEG linkers, unreacted biomolecules, and other byproducts from the final conjugate.[] Following purification, the conjugate must be thoroughly characterized.
Purification Techniques
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and byproducts.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for separation from the unmodified protein.[]
-
Reverse Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity and is widely used for the purification of peptides and small proteins. It can also be applied to separate PEGylated species.[]
-
Tangential Flow Filtration (TFF) / Dialysis: These membrane-based techniques are useful for buffer exchange and removing small molecule impurities.[4][]
Characterization Techniques
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple and effective method to visually confirm PEGylation. The increased molecular weight of the PEGylated protein will result in a noticeable band shift compared to the unmodified protein.
-
HPLC (High-Performance Liquid Chromatography): Techniques like SEC-HPLC can be used to assess the purity and aggregation state of the final conjugate.[19]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached to the biomolecule). Both MALDI-TOF and ESI-MS are commonly used for analyzing PEGylated proteins.[3][20] LC-MS can further provide detailed structural information.[21][22]
Conclusion
Homobifunctional PEG linkers are versatile and powerful reagents in the field of bioconjugation. By providing a hydrophilic and biocompatible spacer with reactive groups at both ends, they enable the creation of crosslinked bioconjugates with enhanced therapeutic properties. A thorough understanding of the available chemistries, careful selection of linker length, and rigorous purification and characterization are paramount to the successful development of novel PEGylated therapeutics and research tools.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 6. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 7. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. VS-PEG-VS - CD Bioparticles [cd-bioparticles.net]
- 16. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. broadpharm.com [broadpharm.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Azido-PEG19-azide: Structure and Purity Analysis
This technical guide provides a comprehensive overview of this compound, a bifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker. It is designed for professionals in research and drug development who utilize advanced bioconjugation techniques. This document details the chemical structure, physicochemical properties, and, most critically, the methodologies for its purity analysis.
This compound is a valuable tool in "click chemistry," a set of bio-orthogonal reactions that enable the rapid and efficient joining of molecular components.[1] Its structure consists of a 19-unit polyethylene glycol chain flanked by two terminal azide (B81097) groups.[2] This bifunctional nature allows it to act as a linker, conjugating two molecules that have been modified to contain alkyne groups, or for creating advanced polymer structures like hydrogels.[1][3] The PEG backbone imparts water solubility and biocompatibility to the resulting conjugates, which can improve pharmacological properties such as circulation half-life and reduced antigenicity in drug delivery systems.[3][4]
Chemical Structure and Physicochemical Properties
This compound is characterized by a central hydrophilic polyethylene glycol core composed of 19 ethylene (B1197577) oxide units. This core is terminated at both ends by a reactive azide (N₃) group. These azide groups are stable under most conditions but react selectively with alkyne groups, making the molecule an ideal homobifunctional linker for click chemistry applications.[2][5]
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2201825-22-9 | [6][] |
| Molecular Formula | C₄₀H₈₀N₆O₁₉ | [6] |
| Molecular Weight | 949.1 g/mol | [5][6] |
| Purity (Typical) | >96% to ≥98% | [5][6] |
| Appearance | White to off-white solid or viscous oil | Generic |
| Solubility | Soluble in water and most organic solvents | Generic |
Purity Analysis: Methodologies and Protocols
Ensuring the purity and structural integrity of this compound is critical for its successful application in bioconjugation and drug development. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is typically employed.
Caption: General workflow for the purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and quantifying the azide functionalization. However, direct ¹H NMR analysis of PEG azides can be challenging because the proton signals of the methylene (B1212753) group adjacent to the azide (–CH₂–N₃) often overlap with the satellite peaks of the main PEG backbone signal (around 3.35–3.40 ppm).[4]
To overcome this, a derivatization strategy using a "click" reaction is employed for accurate end-group quantification.[4]
Experimental Protocol: NMR End-Group Analysis via Click Derivatization
-
Reagents and Materials:
-
This compound sample
-
Diethyl acetylenedicarboxylate (B1228247) (DEBD) or similar alkyne
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN)
-
NMR tubes, vials, standard laboratory glassware
-
-
Derivatization Procedure:
-
Dissolve a known quantity of the this compound sample in an appropriate solvent (e.g., chloroform) in a vial.
-
Add a molar excess (e.g., 5 equivalents per azide group) of the alkyne reagent (DEBD).
-
Allow the reaction to proceed at room temperature. The reaction is a catalyst-free cycloaddition that forms a 1,2,3-triazole adduct.
-
Monitor the reaction completion by thin-layer chromatography (TLC) or a preliminary NMR scan. The reaction is typically complete within a few hours.
-
Once complete, remove the solvent and excess alkyne under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the dried triazole adduct in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum using a high-field spectrometer (e.g., 400 MHz or 600 MHz).
-
Data Interpretation: The formation of the triazole ring shifts the signals of the adjacent methylene protons downfield, away from the main PEG signal.[4] For a DEBD adduct, new, distinct signals for the triazole-adjacent protons (R–CH₂–triazole) and the ester methylene protons (R–CO₂CH₂CH₃) appear at approximately δ 4.74 and δ 4.38, respectively.[4]
-
Calculate the degree of azide substitution by comparing the integration of these new, well-resolved signals to the integration of the entire PEG backbone signal. A substitution level of >99% is often achievable for high-purity samples.[4]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound by separating the main product from any impurities, such as starting materials or by-products from the synthesis. A reversed-phase method is typically suitable.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, increasing linearly to a high percentage of B over 15-20 minutes to elute the PEG compound. For example, 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the azide group) or via an Evaporative Light Scattering Detector (ELSD) for better quantification of non-chromophoric species.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
-
Data Interpretation:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the compound by verifying its molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water.
-
-
Instrumentation:
-
Inject the sample into an ESI-MS system.
-
Acquire the spectrum in positive ion mode. The PEG chain readily forms adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) ions.
-
-
Data Interpretation:
-
The resulting spectrum will show a characteristic distribution of peaks corresponding to the PEG polymer, centered around the expected molecular weight. For this compound (MW = 949.1), the primary ion observed might be [M+Na]⁺ at m/z ≈ 972.1. The presence of this ion confirms the correct molecular weight and, therefore, the identity of the compound.
-
Application: Bioconjugation via Click Chemistry
The primary application of this compound is to serve as a homobifunctional linker in click chemistry reactions. It can connect two alkyne-functionalized molecules, such as proteins, peptides, or small-molecule drugs, through stable triazole linkages.[9] This reaction can be catalyzed by copper (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).[1]
Caption: Logical workflow of this compound in a bioconjugation reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound, 2201825-22-9 | BroadPharm [broadpharm.com]
- 3. Azido-PEG-azide | AxisPharm [axispharm.com]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
An In-depth Technical Guide to Bioorthogonal Reactions with PEGylated Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal reactions involving PEGylated azides, focusing on their application in bioconjugation, drug delivery, and cellular imaging. We will delve into the core principles of the most prominent azide-based bioorthogonal chemistries, offer detailed experimental protocols, and present quantitative data to inform your experimental design.
Introduction to Bioorthogonal Chemistry with Azides
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] The azide (B81097) group (-N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity towards most biological functional groups.[2] This allows for the precise chemical modification of biomolecules in complex environments.[3]
Polyethylene glycol (PEG) is often incorporated into azide-containing probes to enhance their aqueous solubility, reduce aggregation, and minimize immunogenicity.[4] This process, known as PEGylation, is crucial for in vivo applications, improving the pharmacokinetic properties of therapeutic and diagnostic agents.
Three primary bioorthogonal reactions are employed to ligate azide-modified molecules:
-
Staudinger Ligation: An early bioorthogonal reaction involving the reaction of an azide with a phosphine. However, its slow reaction kinetics have led to it being largely superseded by "click chemistry" reactions.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with an azide. Its biocompatibility makes it ideal for live-cell and in vivo applications.[6]
Core Bioorthogonal Reactions Involving Azides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole. The reaction is characterized by its high yields, specificity, and rapid kinetics.[7] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] A significant drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of copper, SPAAC was developed. This reaction relies on the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to react with an azide without the need for a metal catalyst.[6] The release of this ring strain drives the reaction forward, forming a stable triazole linkage. While generally slower than CuAAC, SPAAC is highly biocompatible and widely used for in vivo imaging and labeling.[10]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the desired reaction kinetics and the biological context. The following table summarizes the second-order rate constants for various cyclooctynes in SPAAC reactions with a model azide (benzyl azide), providing a basis for comparison.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes/Conditions |
| Dibenzocyclooctyne | DBCO | ~0.1 - 2.0 | Reactivity can be influenced by substituents on the aromatic rings.[11][12] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.5 | Generally less reactive than DBCO but still widely used due to its stability.[9] |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | The fluorine atoms increase the reactivity of the alkyne. |
| Aza-Dibenzocyclooctyne | DIBAC | ~0.3 | The nitrogen atom can improve solubility and kinetics.[13] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Experimental Protocols
General Workflow for Bioorthogonal Labeling
The following diagram illustrates a general workflow for labeling a protein of interest with a PEGylated azide probe.
Protocol for SPAAC of a PEGylated Azide to a DBCO-Modified Protein
This protocol provides a general procedure for conjugating a PEGylated azide to a protein that has been modified to contain a DBCO group.
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4).
-
PEGylated azide.
-
Anhydrous DMSO.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare a stock solution of the PEGylated azide in anhydrous DMSO (e.g., 10 mM).
-
To the DBCO-modified protein solution, add the PEGylated azide stock solution. A 2- to 10-fold molar excess of the PEGylated azide is typically used. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the conjugated protein to remove excess PEGylated azide and other reagents using an appropriate method such as size-exclusion chromatography or dialysis.[14]
-
Characterize the final conjugate to confirm successful labeling and determine the degree of labeling using techniques like SDS-PAGE and mass spectrometry.
Protocol for CuAAC of a PEGylated Azide to an Alkyne-Modified Protein
This protocol outlines the steps for a CuAAC reaction to conjugate a PEGylated azide to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
PEGylated azide.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand stock solution (e.g., THPTA, 100 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water).
-
EDTA solution for quenching (e.g., 0.5 M).
-
Purification system.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the PEGylated azide. A molar excess of the azide (e.g., 4-50 fold) is common.[15]
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.[8]
-
Add the copper/ligand complex to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[8]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. [15]
-
Quench the reaction by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts.
Application Highlight: Antibody-Drug Conjugate (ADC) Synthesis
Bioorthogonal reactions with PEGylated azides are instrumental in the synthesis of ADCs, which are targeted cancer therapeutics. A PEG linker can improve the solubility and stability of the ADC.[16] The following workflow illustrates the synthesis of an ADC using SPAAC.
Conceptual Application: Probing Cell Signaling Pathways
While direct studies of signaling pathways using PEGylated azides are emerging, a conceptual workflow can be envisioned for labeling and tracking cell surface receptors.
Logical Relationships: The Role of PEGylation
The inclusion of a PEG linker in azide probes offers several distinct advantages in the context of bioorthogonal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
The Critical Influence of PEG Spacer Length in Bifunctional Crosslinkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional crosslinkers are pivotal tools in modern drug development and proteomics, enabling the conjugation of two distinct molecular entities. The incorporation of a Polyethylene Glycol (PEG) spacer within these linkers has emerged as a critical design element, profoundly influencing the physicochemical and biological properties of the resulting conjugates. This technical guide provides an in-depth exploration of the role of PEG spacer length, offering quantitative data, detailed experimental protocols, and visual representations of key processes to inform the rational design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The length of the PEG spacer is not a trivial consideration; it is a key determinant of a conjugate's solubility, stability, pharmacokinetics (PK), and target engagement.[1] A thoughtfully chosen PEG spacer can mitigate the hydrophobicity of payloads, reduce steric hindrance, and optimize the spatial orientation between the linked molecules, ultimately enhancing therapeutic efficacy and minimizing off-target effects.[2][3]
Core Functions of PEG Spacers in Bifunctional Crosslinkers
The integration of PEG spacers into bifunctional linkers offers a multitude of advantages stemming from their unique physicochemical properties.[4]
-
Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, leading to aggregation and compromised stability of the conjugate.[5] The hydrophilic nature of PEG spacers improves the overall solubility of the molecule, preventing aggregation and enabling higher drug-to-antibody ratios (DARs) in ADCs.[5][6]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can lead to a longer circulation half-life and reduced plasma clearance.[5][7] This prolonged exposure can result in a greater therapeutic window.[5]
-
Reduced Immunogenicity: The flexible PEG chain can "shield" the conjugate from the host's immune system, reducing the likelihood of an immunogenic response.[2][4]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules.[7] This is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[2][7] In PROTACs, the linker length is paramount for facilitating the formation of a stable ternary complex between the target protein and an E3 ligase.[8][9]
Impact of PEG Spacer Length on Bifunctional Crosslinker Performance: Quantitative Data
The optimal PEG spacer length is often determined empirically for each specific application.[10] The following tables summarize representative data on how varying PEG linker lengths can impact the properties of ADCs and PROTACs.
Table 1: Influence of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Length (n units) | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Clearance (mL/day/kg) | Overall Exposure (AUC, µg*h/mL) | Tumor Growth Inhibition (%) | Reference(s) |
| 2 | 3.8 | 0.5 | 15.2 | 1980 | 60 | [1] |
| 4 | 4.1 | 0.7 | 12.5 | 2450 | 75 | [1][11] |
| 8 | 4.0 | 1.2 | 8.3 | 3600 | 90 | [1][5][11] |
| 12 | 3.7 | 1.8 | 8.1 | 3750 | 92 | [1][11] |
| 24 | 3.0 | 2.5 | 7.9 | 3800 | 88 | [1][11] |
Data is hypothetical and aggregated from trends reported in the cited literature. Actual values are dependent on the specific antibody, payload, and linker chemistry.
Table 2: Effect of PEG Spacer Length on PROTAC Efficacy
| PROTAC Target | PEG Length (n atoms) | Ternary Complex Stability (Arbitrary Units) | DC50 (nM) | Dmax (%) | In vivo Efficacy (Tumor Regression, %) | Reference(s) |
| ERα | 16 | 0.8 | 50 | 70 | 40 | [8] |
| ERα | 20 | 1.2 | 25 | 85 | 65 | [8] |
| ERα | 24 | 1.5 | 10 | 95 | 80 | [8] |
| TBK1 | 12 | Low | >1000 | <20 | Not Reported | [8] |
| TBK1 | 16 | Moderate | 250 | 60 | Not Reported | [8] |
| TBK1 | 20 | High | 50 | 90 | Not Reported | [8] |
| CDK9 | 15 | Suboptimal | 100 | 75 | Not Reported | [8] |
| CDK9 | 19 | Optimal | 20 | >90 | Not Reported | [8] |
| CDK9 | 23 | Decreased | 80 | 80 | Not Reported | [8] |
DC50: half-maximal degradation concentration; Dmax: maximum degradation. Data is compiled from trends and specific examples in the cited literature.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the role of PEGylated bifunctional crosslinkers.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
A Technical Guide to Azido-PEG19-azide: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG19-azide, a discrete polyethylene (B3416737) glycol (dPEG®) linker. This guide details its chemical properties, applications in bioconjugation, and a generalized experimental protocol for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Core Concepts: Understanding this compound
This compound is a homobifunctional linker featuring two terminal azide (B81097) (-N₃) groups separated by a 19-unit polyethylene glycol (PEG) chain. This structure imparts desirable biochemical properties, making it a valuable tool in the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. The PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugates.
The terminal azide groups are key to its functionality, enabling highly efficient and specific covalent bond formation with alkyne-containing molecules via the "click chemistry" reaction. This bioorthogonal reaction is prized for its high yield, mild reaction conditions, and compatibility with a wide range of functional groups found in biological molecules.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2201825-22-9 | [1][2][3] |
| Molecular Weight | 949.1 g/mol | [1][2] |
| Molecular Formula | C₄₀H₈₀N₆O₁₉ | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | -20°C, desiccated |
Applications in Bioconjugation and Drug Development
The primary application of this compound lies in its role as a crosslinking agent. Its bifunctional nature allows for the linkage of two alkyne-modified molecules. This is particularly useful in scenarios requiring the assembly of complex molecular constructs.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): In ADC development, bifunctional linkers like this compound can be used to attach cytotoxic drugs to monoclonal antibodies. The PEG component of the linker can enhance the stability and solubility of the ADC, potentially leading to improved therapeutic outcomes.
-
PROTACs: PROTACs are chimeric molecules that induce the degradation of specific proteins. This compound can serve as the linker connecting a protein-of-interest (POI) binding ligand and an E3 ligase binding ligand.
-
PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides (PEGylation) is a well-established method to increase their in vivo half-life and reduce immunogenicity. While this compound is a discrete PEG, its properties are central to the benefits of PEGylation.
-
Surface Modification: The azide groups can be used to functionalize surfaces, such as nanoparticles or microarrays, for the subsequent attachment of biomolecules.
Experimental Protocols
The following provides a generalized protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using an azido-PEG linker like this compound. This protocol should be optimized for specific experimental conditions.
Materials:
-
This compound
-
Alkyne-modified molecule(s)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, DMF, or water)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand (e.g., TBTA) in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and this compound in the desired molar ratio in the reaction buffer.
-
Add the copper ligand to the reaction mixture.
-
Add copper(II) sulfate to the mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentrations of the reactants should be optimized, but typical ranges are 1-10 mM for the biomolecule, with a slight excess of the PEG linker and click reagents.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, purify the conjugate to remove unreacted reagents and byproducts. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, dialysis, or affinity chromatography.
-
-
Characterization:
-
Characterize the final conjugate to confirm its identity and purity using methods such as mass spectrometry, SDS-PAGE, and HPLC.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A logical workflow for the bioconjugation of two alkyne-modified molecules using this compound.
References
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Azido-PEG19-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of proteins using Azido-PEG19-azide, a homobifunctional crosslinker. This protocol leverages the principles of PEGylation and click chemistry to enable the covalent linkage of biomolecules. The inclusion of a 19-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1][2][3][4]
The primary application of this compound is in the formation of a stable bridge between two molecules of interest, typically proteins or a protein and a smaller molecule, that have been pre-functionalized with an alkyne group. This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[5] Click chemistry is highly selective and efficient, proceeding under mild, aqueous conditions with high yields and forming a stable triazole linkage.[5][6]
Key Benefits of Using PEG Linkers in Bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the solubility of hydrophobic proteins or payloads in aqueous buffers.[3][4]
-
Improved Stability: PEGylation can protect the conjugated protein from enzymatic degradation, leading to a longer shelf-life and increased stability in biological environments.[1][2][3]
-
Reduced Immunogenicity: The PEG linker can mask epitopes on the protein surface, potentially reducing the immune response against the conjugate.[2][3]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, extending its circulation time in the bloodstream.[2]
Experimental Protocols
This section details the protocols for the two-step bioconjugation process: first, the introduction of an alkyne handle onto the protein of interest, and second, the click chemistry reaction with this compound.
Protocol 1: Introduction of an Alkyne Moiety to the Protein
To conjugate a protein using this compound, the protein must first be functionalized with a reactive alkyne group. This is typically achieved by reacting the protein with an alkyne-containing N-hydroxysuccinimide (NHS) ester, which targets primary amines on lysine (B10760008) residues and the N-terminus of the protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Alkyne-PEG4-NHS ester (or similar alkyne-NHS ester)
-
Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and at a suitable concentration (typically 1-10 mg/mL).
-
Reagent Preparation: Prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMSO immediately before use.
-
Reaction Setup: Add a 10-20 fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2] The optimal reaction time may vary depending on the specific protein and should be optimized.[2]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Alkyne-NHS ester and byproducts by dialysis against PBS or by using a spin desalting column.[7]
-
Characterization: Determine the degree of labeling (DOL) of the alkyne-functionalized protein using methods such as MALDI-TOF mass spectrometry or a colorimetric assay if the alkyne reagent contains a reporter tag.
Protocol 2: Click Chemistry Conjugation with this compound
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-functionalized protein with another alkyne-functionalized molecule using the this compound linker.
Materials:
-
Alkyne-functionalized protein (from Protocol 1)
-
Second alkyne-functionalized molecule (e.g., another protein, a fluorescent dye, or a small molecule drug)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
DMSO
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein and the second alkyne-functionalized molecule in a suitable buffer (e.g., PBS).
-
Add the this compound stock solution to the protein mixture. A 1.5 to 10-fold molar excess of the azide (B81097) linker over the protein is recommended.
-
-
Catalyst Addition:
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[7] The reaction progress can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugated product.
-
Purification: Purify the resulting protein conjugate to remove the catalyst, excess reagents, and unreacted starting materials. This can be achieved using size-exclusion chromatography (SEC), affinity chromatography (if one of the proteins has a tag), or dialysis.
Data Presentation
Table 1: Recommended Reagent Concentrations for Protein Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |
| Alkyne-NHS Ester | 10 mM in DMSO | 0.1 - 1 mM | 10 - 20 fold |
| This compound | 10 mM in DMSO | 0.015 - 0.1 mM | 1.5 - 10 fold |
| CuSO4 | 50 mM in Water | 1 mM | - |
| Sodium Ascorbate | 50 mM in Water | 1 mM | - |
| Copper Ligand (e.g., TBTA) | 10 mM in DMSO | 0.1 mM | - |
Table 2: Typical Reaction Conditions for Protein Bioconjugation
| Step | Parameter | Condition | Notes |
| Alkyne Functionalization | Incubation Time | 30 - 60 minutes | At room temperature. |
| Incubation Temperature | Room Temperature or 4°C | ||
| pH | 7.2 - 8.0 | ||
| Click Chemistry | Incubation Time | 1 - 4 hours | At room temperature. |
| Incubation Temperature | Room Temperature | ||
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst oxidation. | |
| pH | 6.5 - 7.5 | Click chemistry is generally pH-insensitive in the 4-11 range.[6] |
Visualizations
Caption: Workflow for this compound mediated protein bioconjugation.
Caption: Schematic of the CuAAC click chemistry reaction.
References
Optimizing Click Chemistry Reactions for Azido-PEG19-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for optimizing click chemistry reactions involving Azido-PEG19-azide. The focus is on two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to be a starting point for optimization in various applications, including bioconjugation and drug development.
Introduction to this compound Click Chemistry
Click chemistry provides a powerful and versatile method for the covalent ligation of molecules, characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[1][2] this compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker, featuring azide (B81097) groups at both ends of a 19-unit PEG chain. This structure allows for the linkage of two alkyne-containing molecules or the formation of macrocyclic structures. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3]
The two most common types of click chemistry reactions for azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole.[3][] It is known for its high reaction rates and efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for conjugating this compound to alkyne-containing molecules. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is often employed.
Optimizing CuAAC Reaction Conditions
Successful CuAAC reactions depend on several factors. The key parameters to optimize are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Copper Source | CuSO₄ is commonly used due to its stability and solubility. Copper(I) salts like CuBr can also be used directly. | Cu(II) is reduced in situ to the active Cu(I) catalyst. Direct use of Cu(I) sources can be faster but they are less stable. |
| Reducing Agent | Sodium ascorbate is the most popular choice. | It efficiently reduces Cu(II) to Cu(I) and helps to prevent oxidation of the catalyst. |
| Ligand | Water-soluble ligands like THPTA and BTTAA are recommended for bioconjugation. | Ligands accelerate the reaction and protect biomolecules from reactive oxygen species generated during the reaction. |
| Solvent | A wide variety of solvents can be used, including polar aprotic solvents (THF, DMSO, DMF, Acetonitrile) and aqueous buffers (e.g., PBS). Mixtures of organic solvents and water are common. | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. |
| Temperature | Reactions are typically run at room temperature. Modest heating (e.g., 37-50°C) can increase the reaction rate. | Higher temperatures can accelerate the reaction but may not be suitable for sensitive biomolecules. |
| Reactant Ratio | A slight excess of one reactant (e.g., 1.1-2 equivalents of the alkyne) is often used to drive the reaction to completion. | This ensures the complete consumption of the limiting reagent. |
| pH | The reaction is tolerant of a wide pH range (4-12). For bioconjugation, a pH of 7.4 is common. | Maintaining a stable pH is important, especially when working with pH-sensitive molecules. |
Experimental Protocol: General CuAAC Reaction
This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4) or appropriate organic solvent
Procedure:
-
Dissolve this compound and the alkyne-containing molecule in the chosen reaction buffer or solvent.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the mixture of azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
Once the reaction is complete, the product can be purified using appropriate methods such as dialysis, size exclusion chromatography, or precipitation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. The reaction relies on the high reactivity of a strained cyclooctyne with an azide to form a stable triazole.
Optimizing SPAAC Reaction Conditions
The efficiency of SPAAC reactions is primarily influenced by the choice of cyclooctyne and the reaction conditions.
| Parameter | Recommendation | Rationale |
| Cyclooctyne Reagent | Various cyclooctynes are available with different reactivity and stability (e.g., DIBO, DBCO, BCN). The choice depends on the specific application and desired reaction kinetics. | More strained cyclooctynes react faster but may be less stable. |
| Solvent | SPAAC is compatible with a wide range of solvents, including aqueous buffers, making it suitable for bioconjugation. | The solvent should be chosen to ensure the solubility of all reactants. |
| Temperature | Reactions are typically performed at room temperature or 37°C for biological samples. | Higher temperatures can increase the reaction rate but may not be necessary or desirable for all applications. |
| Reactant Ratio | A slight excess of the cyclooctyne reagent is often used. | This helps to drive the reaction to completion. |
| pH | The reaction is generally insensitive to pH. | This adds to its versatility in various biological and chemical systems. |
Experimental Protocol: General SPAAC Reaction
This protocol provides a general procedure for the conjugation of a cyclooctyne-containing molecule to this compound.
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO-alkyne)
-
Reaction buffer (e.g., PBS, pH 7.4) or appropriate organic solvent
Procedure:
-
Dissolve this compound and the cyclooctyne-containing molecule in the chosen reaction buffer or solvent.
-
Mix the solutions of the azide and the cyclooctyne.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, HPLC).
-
Once the reaction is complete, purify the product using methods such as dialysis, size exclusion chromatography, or precipitation.
Troubleshooting
Low yields or the presence of side products can occur in click chemistry reactions. The following table provides some common issues and potential solutions.
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield (CuAAC) | Inactive Cu(I) catalyst due to oxidation. | Degas solvents, use fresh sodium ascorbate, and consider performing the reaction under an inert atmosphere. |
| Poor quality of reagents. | Verify the purity of this compound and the alkyne substrate. | |
| Steric hindrance. | Increase the reaction temperature or prolong the reaction time. | |
| Side Products (CuAAC) | Alkyne homocoupling (Glaser coupling). | Ensure sufficient reducing agent is present and minimize oxygen exposure. |
| Low or No Yield (SPAAC) | Degradation of the cyclooctyne reagent. | Use fresh reagents and store them properly according to the manufacturer's instructions. |
| Low reactivity of the cyclooctyne. | Consider using a more reactive cyclooctyne derivative or increasing the reaction temperature. |
Conclusion
Optimizing click chemistry reactions for this compound requires careful consideration of the reaction type (CuAAC or SPAAC) and the specific application. For CuAAC, the choice of catalyst, ligand, and solvent are critical for achieving high yields. For SPAAC, the selection of the cyclooctyne reagent is the primary determinant of reaction efficiency. By systematically optimizing these parameters, researchers can effectively utilize this compound for a wide range of bioconjugation and drug development applications.
References
Application Notes and Protocols for Antibody Labeling with Azido-PEG-NHS Ester
These application notes provide a comprehensive protocol for the covalent labeling of antibodies with an azide-terminated polyethylene (B3416737) glycol (PEG) linker. This method utilizes a heterobifunctional linker, specifically an N-hydroxysuccinimide (NHS) ester-PEG-azide, to introduce a bio-orthogonal azide (B81097) handle onto the antibody surface. This two-step conjugation strategy is fundamental for researchers, scientists, and drug development professionals engaged in creating antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, or other precisely functionalized immunoconjugates.
The process begins with the reaction of the NHS ester group of the linker with primary amines, predominantly found on lysine (B10760008) residues of the antibody.[1] This reaction forms a stable amide bond, covalently attaching the PEG-azide linker to the antibody. The terminal azide group does not react with any native functionalities within the protein, serving as a specific handle for subsequent "click chemistry" reactions.[1][2] This allows for the highly efficient and specific attachment of a second molecule of interest (e.g., a drug, a fluorophore, or a biotin (B1667282) tag) that has been modified with an alkyne group.[1] The inclusion of the PEG spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can prolong its circulation half-life in vivo.[]
Experimental Workflow & Signaling Pathway
The overall process for generating an azide-labeled antibody is a straightforward workflow involving antibody preparation, the labeling reaction itself, and subsequent purification to remove unreacted reagents.
Caption: High-level workflow for labeling antibodies with an Azido-PEG-NHS linker.
The core of this protocol is the chemical reaction between the antibody's primary amines and the linker. The succinimidyl ester is a highly reactive group that efficiently forms a stable amide bond with lysine residues at a slightly alkaline pH, releasing N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of an antibody amine with an NHS-ester PEG-azide linker.
Detailed Experimental Protocol
This protocol is designed for labeling antibodies with Azido-PEG-NHS esters. Optimization may be required depending on the specific antibody and linker used.
Materials and Reagents
-
Antibody (mAb, IgG)
-
Azido-PEG-NHS Ester Linker (e.g., Azido-PEG19-NHS Ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Spin desalting columns (e.g., 7K MWCO) or dialysis cassettes
-
Storage Buffer: PBS or other suitable buffer, sterile-filtered
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and must be removed. If necessary, perform a buffer exchange using a spin desalting column or dialysis.
-
Concentration: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Higher concentrations generally improve labeling efficiency.
-
Purity: The antibody solution should be free of stabilizing proteins like BSA or gelatin and have a purity of >95%.
Reagent Preparation
-
Allow the vial of Azido-PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
Antibody Labeling Reaction
-
Molar Ratio Calculation: Determine the volume of the 10 mM linker stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point. This ratio may need to be optimized to achieve the desired degree of labeling (DOL).
-
Example Calculation:
-
Antibody: 1 mg of IgG (MW ≈ 150,000 g/mol ) in 0.5 mL PBS.
-
Moles of Ab = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol.
-
Moles of Linker (20x excess) = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol.
-
Volume of 10 mM Linker Stock = (1.33 x 10⁻⁷ mol) / (0.01 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL .
-
-
-
Reaction: Add the calculated volume of the 10 mM linker stock solution to the antibody solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Incubation at 4°C is recommended for sensitive antibodies.
Purification of the Labeled Antibody
-
Removal of Excess Linker: After incubation, it is crucial to remove the unreacted Azido-PEG-NHS ester and the NHS byproduct. This is most efficiently achieved using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the column.
-
Elution: The larger, azide-labeled antibody will elute first, while the smaller, unreacted linker molecules are retained by the column resin.
-
Alternative: Dialysis against PBS (3 changes, 2 hours each, at 4°C) can also be used for larger sample volumes.
Characterization and Storage
-
Quantification: Determine the concentration of the purified antibody conjugate using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Quality Control: Successful conjugation can be confirmed by techniques such as:
-
SDS-PAGE: The PEGylated antibody will show a shift to a higher apparent molecular weight compared to the unlabeled antibody.
-
Mass Spectrometry (ESI-MS): Provides the most accurate determination of the degree of labeling (DOL) by measuring the mass increase corresponding to the attached linkers.
-
-
Storage: Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C in the presence of a cryoprotectant (e.g., glycerol) for long-term storage.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and expected outcomes for the antibody labeling protocol.
Table 1: Reagent and Antibody Preparation Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Antibody Purity | >95% | Must be free of stabilizing proteins (e.g., BSA). |
| Antibody Buffer | Amine-free (e.g., PBS, pH 7.2-7.4) | Avoid Tris and glycine buffers. |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Linker Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh immediately before use. |
Table 2: Reaction and Purification Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Molar Ratio (Linker:Ab) | 10:1 to 20:1 | Starting point; requires optimization for desired DOL. |
| Reaction Temperature | Room Temperature or 4°C | 4°C is recommended for sensitive antibodies. |
| Reaction Time | 30 - 60 min (RT) or 2 hours (4°C) | Longer times may increase labeling but risk aggregation. |
| Purification Method | Spin Desalting Column (7K MWCO) | Provides rapid and efficient removal of excess linker. |
Table 3: Quality Control and Expected Results
| Analysis Method | Expected Outcome | Purpose |
|---|---|---|
| SDS-PAGE | Increased apparent molecular weight | Confirms covalent attachment of PEG linker. |
| Mass Spectrometry | Mass increase corresponding to # of linkers | Accurately determines Degree of Labeling (DOL). |
| Functional Assay | Retained binding affinity (e.g., ELISA, SPR) | Ensures the labeling process did not damage the antibody's antigen-binding site. |
| Degree of Labeling (DOL) | 2 - 6 linkers per antibody | A typical target range to ensure sufficient handles without compromising antibody function. |
Conclusion
This protocol provides a robust and reproducible method for labeling antibodies with azide functionalities using an NHS-PEG-Azide linker. The resulting azide-modified antibodies are stable and ready for subsequent conjugation to alkyne-modified molecules via highly specific click chemistry. This versatile platform is essential for developing advanced bioconjugates for a wide array of applications in diagnostics, therapeutics, and fundamental research.
References
Application Notes and Protocols: Azido-PEG19-azide for Hydrogel Formation and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications due to their biocompatibility, tunable properties, and ability to encapsulate therapeutic agents and cells.[1][2] Crosslinking of PEG chains is essential for hydrogel formation, and "click chemistry" reactions have emerged as a powerful tool for this purpose due to their high efficiency, specificity, and mild reaction conditions.[3][4] This document provides detailed application notes and protocols for the use of Azido-PEG19-azide in hydrogel formation, primarily through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
This compound is a linear PEG molecule functionalized with azide (B81097) groups at both termini. The "19" denotes the number of PEG repeat units. This bifunctional molecule can serve as a crosslinker when reacted with a complementary molecule containing strained alkynes, such as dibenzocyclooctyne (DBCO). The SPAAC reaction is a type of bioorthogonal "click" chemistry that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells.[5]
Applications
Hydrogels formed using this compound are suitable for a range of biomedical applications, including:
-
Drug Delivery: The porous network of the hydrogel can encapsulate small molecule drugs, proteins, and nanoparticles for sustained and localized release. These hydrogels are particularly promising for mucosal drug delivery.
-
Tissue Engineering: The biocompatible and tunable nature of these hydrogels makes them excellent scaffolds for tissue regeneration, mimicking the native extracellular matrix.
-
3D Cell Culture and Encapsulation: The gentle and rapid gelation process allows for the encapsulation of living cells with high viability, providing a 3D environment for cell culture and therapeutic applications.
-
Bioprinting: The fast crosslinking kinetics are advantageous for creating well-defined structures in 3D bioprinting.
Crosslinking Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of the hydrogel formation is the SPAAC reaction, a [3+2] cycloaddition between an azide and a strained alkyne, such as DBCO. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes.
Caption: SPAAC crosslinking of this compound.
Quantitative Data Summary
The properties of the resulting hydrogels can be tuned by altering the concentration of the PEG precursors, the molecular weight of the PEG, and the stoichiometry of the reactive groups.
| Property | Typical Value Range | Influencing Factors |
| Gelation Time | 10 - 180 seconds | PEG concentration, reactivity of alkyne, temperature |
| Young's Modulus | 1 - 20 kPa | PEG concentration, crosslink density, PEG molecular weight |
| Swelling Ratio (Mass) | 40 - 80 | Crosslink density, PEG molecular weight |
| Degradation Time | 1 - 40 days | Inclusion of hydrolytically degradable linkers, enzyme presence |
| Cell Viability | > 95% | Gelation conditions, PEG concentration |
Experimental Protocols
Herein, we provide detailed protocols for the formation and characterization of this compound based hydrogels.
Protocol 1: Hydrogel Formation via SPAAC
This protocol describes the formation of a PEG hydrogel by reacting this compound with a 4-arm PEG-DBCO.
Caption: Workflow for hydrogel formation via SPAAC.
Materials:
-
This compound
-
4-arm PEG-DBCO (or other strained alkyne functionalized polymer)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare Precursor Solutions: a. Dissolve this compound in sterile PBS to the desired final concentration (e.g., for a final 10% w/v hydrogel, prepare a 20% w/v stock solution). b. Dissolve the strained alkyne-functionalized PEG (e.g., 4-arm PEG-DBCO) in sterile PBS to the same concentration. c. Ensure both solutions are completely dissolved and sterile (e.g., by filtering through a 0.22 µm filter).
-
Hydrogel Formation: a. In a sterile microcentrifuge tube, add equal volumes of the this compound solution and the alkyne-PEG solution. b. Immediately and briefly vortex the mixture to ensure homogeneity. c. Quickly pipette the solution into the desired mold or application site before gelation occurs. d. Allow the mixture to stand at room temperature. Gelation should occur within minutes.
Protocol 2: Determination of Gelation Time
The gelation time can be determined using a rheometer or by the vial tilting method.
Using a Rheometer:
-
Prepare the precursor solutions as described in Protocol 1.
-
Set up the rheometer with a parallel plate geometry at the desired temperature (e.g., 25°C or 37°C).
-
Mix the precursor solutions and immediately load the sample onto the rheometer plate.
-
Start a time sweep experiment, monitoring the storage modulus (G') and loss modulus (G'').
-
The gel point is defined as the time at which G' crosses over G''.
Vial Tilting Method:
-
Mix the precursor solutions in a small vial.
-
Start a timer immediately after mixing.
-
Tilt the vial every 10 seconds.
-
The gelation time is the point at which the solution no longer flows upon tilting.
Protocol 3: Measurement of Swelling Ratio
The swelling ratio provides information about the crosslink density of the hydrogel.
Materials:
-
Formed hydrogel
-
Deionized water or PBS
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Prepare a hydrogel sample and weigh it to obtain the initial swollen weight (Ws).
-
Freeze the hydrogel sample (e.g., at -80°C) and then lyophilize it until all water is removed to obtain the dry weight (Wd).
-
The mass swelling ratio (q) is calculated as: q = Ws / Wd
Protocol 4: In Vitro Cell Encapsulation and Viability Assay
This protocol describes the encapsulation of cells within the hydrogel and subsequent assessment of their viability.
Caption: Workflow for cell encapsulation and viability testing.
Materials:
-
Sterile precursor solutions (as in Protocol 1)
-
Cell culture medium
-
Desired cell line
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: a. Harvest cells using standard cell culture techniques. b. Centrifuge the cells and resuspend the pellet in the this compound precursor solution at the desired cell density (e.g., 1 x 10^6 cells/mL).
-
Encapsulation: a. Add an equal volume of the 4-arm PEG-DBCO precursor solution to the cell suspension. b. Gently mix by pipetting up and down, avoiding the formation of air bubbles. c. Dispense the cell-laden hydrogel solution into a culture plate.
-
Culture and Viability Assessment: a. Allow the hydrogel to crosslink for 5-10 minutes at room temperature. b. Gently add pre-warmed cell culture medium to each well. c. Incubate the plate under standard cell culture conditions (37°C, 5% CO2). d. At desired time points (e.g., 24 hours, 72 hours), perform a live/dead assay according to the manufacturer's protocol. e. Image the hydrogels using a fluorescence microscope to visualize live (green) and dead (red) cells.
Protocol 5: In Vitro Drug Release Study
This protocol outlines a method for evaluating the release of a model drug from the hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release buffer (e.g., PBS at pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare Drug-Loaded Hydrogel: a. Dissolve the drug in the this compound precursor solution before mixing with the alkyne-PEG solution. b. Form the hydrogel as described in Protocol 1.
-
Release Study: a. Place a known amount of the drug-loaded hydrogel into a known volume of release buffer. b. Incubate at 37°C with gentle agitation. c. At predetermined time intervals, collect a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: a. Analyze the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the released drug. b. Calculate the cumulative percentage of drug released over time.
Conclusion
The use of this compound in conjunction with strained alkyne-functionalized polymers provides a versatile and biocompatible platform for the formation of PEG hydrogels. The SPAAC click chemistry allows for rapid and controllable gelation under physiological conditions, making these hydrogels highly suitable for a variety of biomedical applications, particularly in drug delivery and tissue engineering. The protocols provided here offer a foundation for the synthesis and characterization of these advanced biomaterials.
References
Application Notes and Protocols for Azido-PEG19-azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG19-azide is a homobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker containing two terminal azide (B81097) groups. This linker is a valuable tool in the development of targeted drug delivery systems due to the versatility of its azide functionalities for "click chemistry" conjugation. The polyethylene glycol (PEG) backbone, with its 19 ethylene (B1197577) glycol units, imparts hydrophilicity to the drug delivery system, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1]
The two terminal azide groups allow for the covalent attachment of two different molecules that have been functionalized with an alkyne group, such as a targeting ligand and a therapeutic agent, to a nanoparticle or other drug carrier. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bioorthogonal reactions.[2][3] This modular approach enables the precise construction of sophisticated drug delivery vehicles designed to selectively target diseased cells and tissues.
These application notes provide a detailed overview of the use of this compound in the construction of a targeted drug delivery system, including protocols for nanoparticle functionalization and characterization, as well as methods for evaluating the efficacy of the final conjugate.
Key Features of this compound in Targeted Drug Delivery
-
Biocompatibility: The PEG component enhances the biocompatibility of the drug carrier, potentially reducing clearance by the immune system.[1]
-
Hydrophilicity: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and reduce aggregation of nanoparticles.
-
Homobifunctionality: The two azide groups at either end of the PEG chain allow for the attachment of two alkyne-modified molecules, enabling the creation of a bridge between a drug and a targeting moiety on a nanoparticle surface.[2]
-
"Click Chemistry" Compatibility: The azide groups are specifically designed for highly efficient and selective conjugation via CuAAC or SPAAC reactions.
-
Discrete PEG Length: Unlike traditional polydisperse PEGs, this compound has a defined molecular weight and length, ensuring uniformity in the final conjugate and reducing batch-to-batch variability.
Representative Application: Folate Receptor-Targeted Doxorubicin (B1662922) Nanoparticles
This section describes a representative application of this compound in the development of a targeted drug delivery system for cancer therapy. In this example, this compound is used to link an alkyne-modified targeting ligand (folate) and an alkyne-modified chemotherapeutic drug (doxorubicin) to the surface of a lipid nanoparticle. Folate is chosen as the targeting ligand due to the overexpression of the folate receptor on the surface of many cancer cells. Doxorubicin is a widely used anticancer drug.
Signaling Pathway for Folate Receptor-Mediated Endocytosis
Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
Quantitative Data Summary
The following tables summarize representative quantitative data that could be obtained from the characterization and evaluation of the folate-targeted doxorubicin nanoparticles.
Table 1: Nanoparticle Characterization
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 105.2 ± 3.1 | 0.15 ± 0.02 | -25.4 ± 1.8 |
| Folate-PEG-Dox-Nanoparticles | 125.8 ± 4.5 | 0.18 ± 0.03 | -15.1 ± 2.3 |
Table 2: Drug Loading and Release
| Formulation | Doxorubicin Loading Efficiency (%) | Doxorubicin Release at 24h (pH 5.5) (%) | Doxorubicin Release at 24h (pH 7.4) (%) |
| Folate-PEG-Dox-Nanoparticles | 85.3 ± 5.2 | 65.7 ± 4.1 | 15.2 ± 2.5 |
Table 3: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Treatment | Cellular Uptake (Fluorescence Intensity) | IC50 (µM Doxorubicin) |
| Folate Receptor (+) | Free Doxorubicin | 150 ± 20 | 1.5 ± 0.2 |
| Folate Receptor (+) | Folate-PEG-Dox-Nanoparticles | 450 ± 35 | 0.5 ± 0.1 |
| Folate Receptor (-) | Free Doxorubicin | 140 ± 18 | 1.6 ± 0.3 |
| Folate Receptor (-) | Folate-PEG-Dox-Nanoparticles | 160 ± 22 | 1.4 ± 0.2 |
Experimental Protocols
Protocol 1: Synthesis of Folate-Targeted Doxorubicin Nanoparticles
This protocol describes the preparation of lipid nanoparticles and their surface functionalization with alkyne-modified folate and doxorubicin using this compound as a linker via a copper-catalyzed "click" reaction.
Materials:
-
Lipids for nanoparticle formulation (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
-
Alkyne-modified Folic Acid
-
Alkyne-modified Doxorubicin
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (10 kDa MWCO)
Procedure:
-
Lipid Nanoparticle Formulation: Prepare lipid nanoparticles using a standard method such as thin-film hydration followed by extrusion. The formulation should include a lipid with a reactive group for subsequent conjugation (e.g., maleimide-functionalized lipid if starting with a thiol-PEG-azide). For this protocol, we assume the nanoparticle surface presents azide groups for the click reaction.
-
Preparation of Stock Solutions:
-
Dissolve alkyne-modified folic acid in anhydrous DMF to a concentration of 10 mg/mL.
-
Dissolve alkyne-modified doxorubicin in anhydrous DMF to a concentration of 10 mg/mL.
-
Dissolve this compound in deionized water to a concentration of 20 mg/mL.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Chemistry Conjugation:
-
To a solution of azide-functionalized nanoparticles in PBS, add the alkyne-modified folic acid solution (e.g., 5-fold molar excess relative to the desired targeting ligand density).
-
Add the alkyne-modified doxorubicin solution (e.g., 10-fold molar excess relative to the desired drug loading).
-
Add the this compound solution to act as the linker.
-
In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA complex to the nanoparticle mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the functionalized nanoparticles by dialysis against PBS (pH 7.4) for 48 hours at 4°C, with frequent buffer changes, to remove unreacted reagents.
-
Alternatively, size exclusion chromatography can be used for purification.
-
Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter.
-
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential Measurement:
-
Dilute the purified nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
2. Quantification of Drug Loading:
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMF) to disrupt the nanoparticles and release the doxorubicin.
-
Quantify the amount of doxorubicin using UV-Vis spectrophotometry (absorbance at 480 nm) or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of free doxorubicin.
-
Calculate the drug loading efficiency (%) as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
Protocol 3: In Vitro Drug Release Study
-
Place a known concentration of the doxorubicin-loaded nanoparticles in a dialysis bag (10 kDa MWCO).
-
Immerse the dialysis bag in release buffer (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer.
-
Quantify the amount of released doxorubicin in the aliquots using fluorescence spectroscopy or HPLC.
Protocol 4: Cellular Uptake and Cytotoxicity Assays
1. Cell Culture:
-
Culture folate receptor-positive (e.g., HeLa, KB) and folate receptor-negative (e.g., A549) cancer cell lines in appropriate media.
2. Cellular Uptake Study:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with free doxorubicin or the folate-targeted nanoparticles at a specific doxorubicin concentration.
-
After a defined incubation period (e.g., 4 hours), wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and measure the intracellular doxorubicin fluorescence using a plate reader.
-
Alternatively, visualize cellular uptake using fluorescence microscopy or quantify it by flow cytometry.
3. Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free doxorubicin or the folate-targeted nanoparticles.
-
After 48-72 hours of incubation, add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
References
- 1. purepeg.com [purepeg.com]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification of Liposomes Using Azido-PEG19-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for therapeutic agents and diagnostics. Their efficacy can be significantly enhanced by surface modification, which can improve stability, prolong circulation time, and enable targeted delivery. The use of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition ("click chemistry"), has become a prominent strategy for conjugating various molecules to liposome (B1194612) surfaces with high efficiency and specificity.[1][2][3][4][5]
This document provides detailed application notes and protocols for the surface modification of liposomes using a homobifunctional linker, Azido-PEG19-azide . This linker, featuring an azide (B81097) group at each end of a 19-unit polyethylene (B3416737) glycol (PEG) spacer, is particularly suited for crosslinking applications, such as the formation of liposomal clusters or the stabilization of the liposomal membrane through intramolecular linkages. The azide groups can react with alkyne- or cyclooctyne-functionalized molecules or lipids via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
Applications
The surface modification of liposomes with this compound opens up several advanced applications in drug delivery and diagnostics:
-
Formation of Liposomal Clusters: By crosslinking individual liposomes that have been functionalized with an alkyne-bearing lipid, it is possible to create controlled aggregates or clusters. These clusters can enhance accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Intramolecular Stabilization: Introducing alkyne-lipids into the liposome bilayer and subsequently crosslinking them with this compound can enhance the structural integrity and stability of the liposomes, potentially leading to reduced drug leakage and longer in vivo circulation times.
-
Multivalent Targeting: this compound can be used to link multiple targeting ligands (e.g., peptides, antibodies) to the liposome surface, thereby increasing the avidity of the liposome for its target cells.
-
Development of Advanced Drug Delivery Systems: Azide-functionalized liposomes can be designed to carry a variety of therapeutic payloads, including nucleic acid drugs, anticancer agents, and enzymes.
-
Bioimaging and Diagnostics: By conjugating imaging agents, this compound can be used to create liposomal probes for in vivo imaging and early disease detection.
Experimental Protocols
Materials and Equipment
-
Lipids:
-
Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol (for membrane stabilization)
-
Alkyne-functionalized lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctynyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-DBCO)
-
-
Crosslinker: this compound
-
Solvents: Chloroform, Methanol, Dimethyl sulfoxide (B87167) (DMSO)
-
Buffers: Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer
-
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorometer or UV-Vis spectrophotometer
-
Protocol 1: Preparation of Alkyne-Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing a DBCO-functionalized lipid for subsequent crosslinking.
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the desired lipids in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio would be DSPC:Cholesterol:DSPE-PEG(2000)-DBCO at 55:40:5.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC). The final lipid concentration is typically between 10-20 mg/mL.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform the extrusion at a temperature above the lipid phase transition temperature, passing the suspension through the membrane 10-20 times.
-
-
Characterization:
-
Determine the size distribution (hydrodynamic diameter and Polydispersity Index - PDI) and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Visualize the liposome morphology using Transmission Electron Microscopy (TEM).
-
Protocol 2: Crosslinking of Liposomes with this compound
This protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to crosslink the DBCO-functionalized liposomes.
-
Reaction Setup:
-
Dilute the alkyne-functionalized liposome suspension to the desired concentration in PBS (pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound solution to the liposome suspension. The molar ratio of DBCO groups on the liposomes to the this compound linker can be varied to control the degree of crosslinking (e.g., 2:1 for extensive crosslinking). Ensure the final DMSO concentration does not exceed 1-2% (v/v) to maintain liposome integrity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. The reaction progress can be monitored by observing changes in the size of the liposome clusters using DLS.
-
-
Purification:
-
Remove unreacted this compound and any organic solvent by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.
-
-
Characterization of Crosslinked Liposomes:
-
Measure the size and PDI of the crosslinked liposomes using DLS to confirm the formation of larger aggregates.
-
Use TEM to visualize the morphology of the liposome clusters.
-
The efficiency of the crosslinking reaction can be quantified by measuring the decrease in the concentration of free DBCO groups on the liposome surface, for example, by reacting with an azide-functionalized fluorescent dye and measuring the fluorescence.
-
Data Presentation
Quantitative data from the characterization of liposomes before and after modification should be presented in a clear, tabular format for easy comparison.
Table 1: Physicochemical Properties of Liposomes Before and After Crosslinking
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DBCO-Liposomes (Before Crosslinking) | 110 ± 5 | 0.12 ± 0.03 | -5 ± 2 |
| Crosslinked Liposomes (After Reaction) | 350 ± 50 | 0.25 ± 0.05 | -4 ± 2 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Stability of Liposomes in Serum
| Formulation | Size Increase after 24h in 50% FBS (%) |
| Non-crosslinked Liposomes | 45% |
| Crosslinked Liposomes | 15% |
FBS: Fetal Bovine Serum. A smaller size increase indicates higher stability.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and crosslinking of liposomes.
Click Chemistry Reaction
Caption: Schematic of liposome crosslinking via SPAAC reaction.
Conclusion
The use of this compound provides a powerful tool for the advanced surface modification of liposomes. The protocols and applications described herein offer a framework for researchers to develop novel liposomal systems with enhanced stability and functionality. Careful characterization at each step is crucial to ensure the desired physicochemical properties and performance of the final formulation. The versatility of click chemistry allows for the adaptation of these methods to a wide range of targeting ligands and therapeutic agents, paving the way for the next generation of nanomedicines.
References
- 1. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Bifunctional PEG Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and off-target toxicities.[1] A critical component in the design and efficacy of an ADC is the linker that connects the antibody to the drug. Bifunctional polyethylene (B3416737) glycol (PEG) azide (B81097) linkers have emerged as a valuable tool in ADC development. The PEG component improves the hydrophilicity of the ADC, which can mitigate aggregation issues associated with hydrophobic payloads, and can enhance the overall pharmacological properties of the conjugate.[2][3] The azide functionality allows for highly specific and efficient conjugation through bioorthogonal "click chemistry" reactions.[4]
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of ADCs using bifunctional PEG azides. The methodologies described herein focus on two primary click chemistry approaches: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Principle of the Method
The creation of an ADC using a bifunctional PEG azide linker typically involves a two-stage process:
-
Antibody Modification: The antibody is first functionalized with the bifunctional PEG linker. A common approach involves using a linker with an N-hydroxysuccinimide (NHS) ester at one end and an azide group at the other (e.g., NHS-PEG-Azide). The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody surface, to form stable amide bonds. This results in an azide-modified antibody.
-
Payload Conjugation via Click Chemistry: The azide-modified antibody is then conjugated to a payload that has been functionalized with a complementary reactive group.
-
For SPAAC , the payload is modified with a strained alkyne, such as dibenzocyclooctyne (DBCO). The reaction proceeds without the need for a catalyst.
-
For CuAAC , the payload is modified with a terminal alkyne. This reaction is catalyzed by copper(I) ions.
-
The resulting ADC is then purified to remove excess reagents and characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: Antibody Modification with NHS-PEG-Azide Linker
This protocol describes the modification of a monoclonal antibody with an NHS-PEG-Azide linker to introduce azide functionalities.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Azide linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Equilibrate the vial of NHS-PEG-Azide to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the NHS-PEG-Azide linker (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the NHS-PEG-Azide linker solution to the antibody solution. The optimal molar excess should be determined empirically to achieve the desired degree of labeling.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted NHS-PEG-Azide linker and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of a DBCO-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
DBCO-functionalized cytotoxic payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Combine the azide-modified antibody with a 1.5- to 10-fold molar excess of the DBCO-functionalized payload in the reaction buffer. The optimal ratio may need to be determined to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times can be optimized based on the specific reactants. For some systems, incubation can be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC to remove excess, unreacted payload and any byproducts. Size-exclusion chromatography (SEC) is a commonly used method. Other techniques like tangential flow filtration (TFF) can also be employed.
-
Protocol 3: ADC Characterization
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the ADC's efficacy and safety.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and the payload at these wavelengths are known.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules. The unconjugated antibody will elute first, followed by species with increasing DAR values.
-
The average DAR is calculated by the weighted average of the peak areas corresponding to each DAR species.
-
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS):
-
For a more precise DAR measurement, the ADC can be reduced to separate the light and heavy chains.
-
The masses of the unconjugated and conjugated chains are determined by mass spectrometry.
-
The DAR is calculated based on the relative abundance of each species.
-
2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC):
-
SEC is used to separate the ADC monomer from aggregates (high molecular weight species) and fragments.
-
This analysis is crucial for ensuring the safety and stability of the final ADC product.
-
3. In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add these to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
MTT/XTT Addition and Incubation: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using bifunctional PEG azides. These values should be considered as starting points and may require optimization for specific antibody-payload combinations.
Table 1: Reaction Conditions for ADC Synthesis
| Parameter | Antibody Modification (NHS-PEG-Azide) | Payload Conjugation (SPAAC) |
| Molar Excess of Linker/Payload | 10-50 fold molar excess of NHS-PEG-Azide | 1.5-10 fold molar excess of DBCO-Payload |
| Reaction Time | 30-60 min at RT or 2 hours at 4°C | 2-12 hours at RT or 37°C |
| Reaction Buffer | PBS, pH 7.2-8.0 | PBS, pH 7.4 |
| Organic Solvent | <10% DMSO or DMF | Not typically required |
Table 2: Impact of PEG Linker Length on ADC Properties (Illustrative Data)
| PEG Linker | Average DAR | In Vitro Cytotoxicity (IC₅₀, nM) | Plasma Half-life (hours) |
| No PEG | 3.8 | 1.5 | 19.6 min (for affibody conjugate) |
| PEG4 | 3.5 | 2.0 | 2.5-fold increase (for affibody conjugate) |
| PEG8 | 3.2 | 2.8 | - |
| PEG12 | 3.0 | 3.5 | - |
| PEG10K | - | 22-fold reduction (for affibody conjugate) | 11.2-fold increase (for affibody conjugate) |
Note: Data is illustrative and compiled from general trends and specific examples in the literature. Actual results will vary depending on the specific ADC components and design.
Visualizations
Experimental Workflow
Caption: General workflow for creating an ADC using a bifunctional PEG azide linker via SPAAC.
ADC Mechanism of Action
References
Azido-PEG19-azide: Application Notes and Protocols for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG19-azide is a homobifunctional, hydrophilic linker molecule integral to the advancement of in vivo imaging and targeted drug delivery. The terminal azide (B81097) groups on this polyethylene (B3416737) glycol (PEG) derivative enable covalent conjugation with alkyne- or other reactive group-modified molecules through bioorthogonal click chemistry reactions.[1][2][3] The PEG19 chain enhances solubility and circulation time in biological systems, a critical feature for in vivo applications.[4][5] This document provides detailed application notes and protocols for the use of this compound in various in vivo imaging modalities, including pre-targeted positron emission tomography (PET) and fluorescence imaging.
The principle behind using this compound in a pre-targeting strategy involves a two-step approach. First, a biomolecule of interest (e.g., an antibody) is conjugated to one azide group of the this compound and administered in vivo. After this conjugate has localized to its target and any unbound conjugate has cleared from circulation, a second, smaller imaging molecule tagged with a complementary reactive group (e.g., a cyclooctyne (B158145) for copper-free click chemistry) is administered. The two components then react in vivo, allowing for targeted imaging with a high signal-to-background ratio.[6][7]
Key Applications
-
Pre-targeted In Vivo Imaging: this compound can be used to link a targeting moiety (e.g., an antibody) to an imaging agent in a sequential manner within a living organism. This approach is particularly advantageous for imaging modalities like PET, where the long circulation time of antibodies can lead to high background signals if they are directly radiolabeled.[6][8]
-
Drug Delivery and Theranostics: The bifunctional nature of this compound allows for the conjugation of both a targeting ligand and a therapeutic agent or imaging probe, creating a theranostic construct.[3]
-
Metabolic Labeling: While less common for a bifunctional linker of this size, azide groups can be metabolically incorporated into cells and subsequently detected. A more typical application would be to use the this compound to bridge between a metabolically labeled biomolecule and a functional probe.[9][10]
Data Presentation
Effective in vivo imaging studies require careful characterization of the imaging agent. The following tables outline key quantitative data that should be collected when developing and validating an imaging probe based on this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 949.1 g/mol |
| Purity | >95% |
| CAS Number | 2201825-22-9 |
| Molecular Formula | C40H80N6O19 |
Note: Data sourced from supplier information.[1][2][]
Table 2: Example Quantitative Parameters for In Vivo Pre-targeted PET Imaging
| Parameter | Example Value | Considerations |
| Antibody-Azido-PEG19-azide Conjugate Dose | 100 µg per mouse | Should be optimized based on the antibody's affinity and the number of available targets.[6] |
| Accumulation Interval (Antibody Conjugate) | 24 - 48 hours | Dependent on the pharmacokinetic profile of the antibody conjugate to allow for target accumulation and background clearance.[6][7] |
| Radiotracer (e.g., 64Cu-DBCO) Dose | 10.2–12.0 MBq per mouse | Dose should be sufficient for imaging while minimizing radiation exposure.[6] |
| Imaging Time Points | 1, 4, 12, 24 hours post-radiotracer injection | Multiple time points help to determine the optimal imaging window with the best target-to-background ratio.[7] |
| Tumor-to-Muscle Ratio (at optimal time point) | > 20 | A key metric for assessing the specificity and contrast of the imaging agent.[7] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of one of the azide groups of this compound to a targeting antibody that has been pre-functionalized with a DBCO (Dibenzocyclooctyne) group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Targeting antibody with DBCO functionalization
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the antibody: Exchange the buffer of the DBCO-functionalized antibody solution to PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 1-5 mg/mL.
-
Reaction setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted this compound by buffer exchange using a centrifugal filter unit. Wash the conjugate with PBS three times.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 2: Pre-targeted In Vivo PET Imaging
This protocol outlines a pre-targeted PET imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Antibody-Azido-PEG19-azide conjugate (from Protocol 1)
-
DBCO-functionalized PET radiotracer (e.g., 64Cu-NOTA-DBCO)
-
Sterile saline for injection
-
PET/CT scanner
Procedure:
-
Antibody conjugate administration: Inject the mice intravenously (e.g., via the tail vein) with 100 µg of the Antibody-Azido-PEG19-azide conjugate dissolved in sterile saline.[6]
-
Accumulation period: Allow the antibody conjugate to circulate and accumulate at the tumor site for 24 to 48 hours. The optimal time should be determined empirically based on the antibody's pharmacokinetics.[6][7]
-
Radiotracer administration: After the accumulation period, inject the mice intravenously with the DBCO-functionalized PET radiotracer (e.g., 10.2–12.0 MBq of 64Cu-NOTA-DBCO).[6]
-
PET/CT imaging: Perform PET/CT scans at various time points (e.g., 1, 4, 12, and 24 hours) after the radiotracer injection to visualize its biodistribution.[7]
-
Image analysis: Quantify the radiotracer uptake in the tumor and other organs of interest to determine the target-to-background ratios.
Visualizations
Experimental Workflow for Pre-targeted PET Imaging
Caption: Workflow for pre-targeted PET imaging using this compound.
Logical Relationship of Bioorthogonal Pre-targeting
Caption: Conceptual diagram of bioorthogonal pre-targeting.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 2201825-22-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation with Azido-PEG19-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, increase its stability against enzymatic degradation, reduce immunogenicity, and prolong its circulatory half-life. The use of a homo-bifunctional linker like Azido-PEG19-azide allows for the dimerization of peptides, which can lead to increased binding avidity and therapeutic efficacy.[1]
This document provides a detailed protocol for the conjugation of alkyne-modified peptides to this compound via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2] This reaction is highly efficient, specific, and bioorthogonal, making it an ideal choice for creating well-defined peptide-PEG-peptide conjugates.[2][3][4]
Principle of the Reaction
The core of this protocol is the CuAAC reaction, which involves the formation of a stable triazole ring from the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[2][3] In this application, an alkyne-functionalized peptide is reacted with the di-azido PEG linker. By controlling the stoichiometry of the reactants, it is possible to favor the formation of the desired peptide-PEG-peptide dimer.
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the synthesis of a peptide-PEG-peptide conjugate is a two-step process. First, the alkyne-functionalized peptide is synthesized and purified. Second, this peptide is reacted with the this compound linker under CuAAC conditions, followed by purification and characterization of the final conjugate.
The chemical transformation at the heart of the conjugation is the CuAAC reaction.
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by several factors, including the molar ratio of reactants, reaction time, temperature, and the presence of a stabilizing ligand for the copper(I) catalyst. The following tables summarize typical reaction parameters and their impact on conjugation efficiency, based on literature findings.
Table 1: Effect of Reactant Stoichiometry on Product Distribution
| Alkyne-Peptide : this compound (Molar Ratio) | Expected Major Product | Notes |
| 1 : 1 | Mixture of mono- and di-conjugated products | A significant amount of unreacted peptide and PEG linker may remain. |
| 2 : 1 | Peptide-PEG-Peptide (Dimer) | Favors the formation of the di-substituted product. A slight excess of the peptide may be used to drive the reaction to completion. |
| > 2 : 1 | Peptide-PEG-Peptide (Dimer) | Further excess of the peptide can increase the rate of the second conjugation but requires more challenging purification. |
| 1 : >1 | Peptide-PEG-Azide (Mono-adduct) | An excess of the di-azido linker favors the formation of the mono-substituted product, leaving a terminal azide for further functionalization. |
Table 2: Typical CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Solvent | Aqueous buffer (e.g., PBS, Borate buffer) with a co-solvent (e.g., DMSO, t-BuOH) | The co-solvent helps to solubilize the reactants. Avoid amine-containing buffers like Tris. |
| pH | 7.0 - 8.5 | Optimal range for the stability of the reactants and the catalyst. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. Gentle heating (e.g., 37-50 °C) can sometimes increase the reaction rate.[3] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by HPLC or MS. |
| Copper(II) Sulfate | 0.05 - 0.5 equivalents | The precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 0.5 - 2.0 equivalents | A reducing agent to generate and maintain Cu(I) from Cu(II). A fresh solution should always be used. |
| Copper Ligand (e.g., TBTA) | 0.1 - 1.0 equivalents | Stabilizes the Cu(I) catalyst, prevents its oxidation, and can increase reaction efficiency. |
Experimental Protocols
Materials and Reagents
-
Alkyne-functionalized peptide (lyophilized)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium L-Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Deionized water
-
Purification columns (Size Exclusion or Reverse Phase HPLC)
-
Analytical instruments (HPLC, Mass Spectrometer, SDS-PAGE equipment)
Protocol 1: Synthesis of Peptide-PEG-Peptide Dimer
This protocol is optimized for the formation of the di-substituted conjugate.
-
Preparation of Stock Solutions:
-
Alkyne-Peptide: Prepare a 10 mM stock solution in deionized water or an appropriate buffer.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
TBTA Ligand: Prepare a 10 mM stock solution in DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the alkyne-peptide stock solution (2 equivalents).
-
Add the this compound stock solution (1 equivalent).
-
Add the reaction buffer (e.g., PBS) and DMSO to achieve a final DMSO concentration of 10-20% and the desired reactant concentrations (typically in the low millimolar range).
-
Add the TBTA stock solution (0.5 equivalents).
-
Gently mix the solution.
-
Initiate the reaction by adding the Copper(II) Sulfate stock solution (0.2 equivalents) followed by the freshly prepared Sodium Ascorbate stock solution (1 equivalent).
-
Mix the reaction gently and allow it to proceed at room temperature for 4-12 hours. The reaction vessel should be protected from light.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or LC-MS. The disappearance of the starting materials and the appearance of the product peaks indicate the progression of the reaction.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the crude reaction mixture can be purified using Size Exclusion Chromatography (SEC) to separate the larger peptide-PEG-peptide conjugate from unreacted peptide and smaller reaction components.
-
Alternatively, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for purification, providing higher resolution.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified product by SDS-PAGE. The conjugated peptide will show a significant increase in molecular weight compared to the unconjugated peptide.
-
Mass Spectrometry (MS): Confirm the identity and purity of the final product by ESI-MS or MALDI-TOF MS. The observed molecular weight should correspond to the calculated mass of the peptide-PEG-peptide conjugate.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use a freshly prepared sodium ascorbate solution. Ensure proper degassing if oxygen sensitivity is an issue. |
| Poor substrate solubility | Increase the percentage of co-solvent (e.g., DMSO). | |
| Incompatible buffer | Use a buffer free of primary amines (e.g., Tris) or strong chelating agents. | |
| Formation of Side Products | Oxidation of sensitive amino acids | Use a higher concentration of a stabilizing ligand like TBTA. Degas the reaction mixture. |
| Incomplete Reaction | Insufficient reaction time or temperature | Allow the reaction to proceed for a longer duration or increase the temperature to 37°C. |
| Sub-optimal stoichiometry | Re-evaluate the molar ratios of the reactants. |
Conclusion
The conjugation of peptides with this compound via the CuAAC reaction is a robust and efficient method for creating peptide dimers with enhanced therapeutic potential. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, researchers can achieve high yields of the desired peptide-PEG-peptide conjugate. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for scientists and drug development professionals working in the field of bioconjugation.
References
- 1. Dimer Peptide Ligands of Vascular Endothelial Growth Factor: Optimizing Linker Length for High Affinity and Antiangiogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
Troubleshooting & Optimization
troubleshooting low yield in Azido-PEG click chemistry reactions
Welcome to the Technical Support Center for Azido-PEG click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes for Copper-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) reactions involving PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction with Azido-PEG reagents?
Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1][2]
-
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding.[1] The purity of solvents and other reagents is also crucial. The azide group, while generally stable, can be reduced to an amine under certain conditions.
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. This can be particularly relevant for large PEG molecules. Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.
Q2: How can I prevent the oxidation of my copper catalyst?
To maintain the active Cu(I) oxidation state, it is crucial to minimize oxygen in your reaction. This can be achieved by:
-
Degassing your solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Using a reducing agent: Sodium ascorbate (B8700270) is the most common and effective reducing agent to convert any formed Cu(II) back to Cu(I) in situ. A 3- to 10-fold excess of sodium ascorbate is often recommended.
-
Working under an inert atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be beneficial.
-
Using a copper-stabilizing ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can protect the Cu(I) from oxidation and disproportionation.
Q3: What are the primary side reactions in CuAAC, and how can they be minimized?
The most prevalent side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct. This can be minimized by maintaining anaerobic conditions or by using an adequate amount of a reducing agent.
-
Substrate Degradation: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules. Adding a radical scavenger or using a protective ligand can mitigate this issue. Aminoguanidine (B1677879) can also be added to trap reactive byproducts of ascorbate oxidation.
-
Reduction of the Azide Group: The azide group can be reduced to a primary amine, especially in the presence of certain reducing agents or phosphines. It's important to choose a reducing agent that is compatible with the azide group. While less common, some thiols can also slowly reduce azides.
Q4: How do I choose the right solvent for my Azido-PEG click reaction?
The choice of solvent is critical for ensuring all reactants are soluble and the reaction proceeds efficiently.
-
Aqueous Systems: For bioconjugation, aqueous buffers (e.g., phosphate (B84403) buffer, pH 7.4) are ideal. Water-soluble ligands like THPTA are necessary in these cases.
-
Organic Solvents: For reactions with less polar molecules, polar aprotic solvents like DMSO, DMF, acetonitrile, or THF are commonly used.
-
Mixed Solvent Systems: Mixtures of water with organic solvents like t-BuOH, ethanol, or DMSO are often employed to solubilize both polar and non-polar reactants.
Troubleshooting Guide for Low Yields
This guide provides a structured approach to identifying and resolving common issues leading to low reaction yields.
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere. |
| Poor reagent quality | Verify the purity and integrity of your Azido-PEG and alkyne reagents via analytical methods (e.g., NMR, MS). Use fresh reagents. | |
| Steric hindrance | Increase reaction temperature; prolong reaction time; consider a longer PEG linker if possible. | |
| Incorrect reagent stoichiometry | Optimize the ratio of azide to alkyne. A slight excess of one reagent (e.g., 1.1-1.5 equivalents of the non-PEGylated component) is often beneficial. | |
| Multiple spots on TLC/LC-MS indicating byproducts | Alkyne homocoupling (Glaser coupling) | Ensure sufficient reducing agent is present and minimize oxygen exposure. |
| Side reactions with the substrate | Check for functional groups on your substrate that could react with the reagents. Ensure proper pH control. Consider using a copper-stabilizing ligand to minimize the generation of reactive oxygen species. | |
| Product is formed but difficult to isolate | PEG-related purification issues | Use purification techniques suitable for PEGylated molecules, such as reverse-phase HPLC, precipitation, or dialysis. |
| Copper contamination | Remove residual copper catalyst using size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA. Specialized purification beads can also be used to scavenge copper and excess reagents. |
Quantitative Reaction Parameters
The following table summarizes typical concentration ranges for key components in a CuAAC reaction. These are starting points and may require optimization for specific applications.
| Component | Typical Concentration/Ratio | Notes |
| Azide/Alkyne Substrates | Micromolar to millimolar range (e.g., 20 µM - 25 mM) | For bioconjugations, concentrations are often in the low micromolar range. A slight excess (e.g., 2-fold) of the non-biomolecule reactant is often used. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.05 mM - 5 mol% | Typically, 1-5 mol% is used for organic synthesis. For bioconjugations, concentrations of 50-250 µM are common. |
| Reducing Agent (Sodium Ascorbate) | 3- to 10-fold excess over copper; 5-10 mol% | A fresh solution should always be used. |
| Copper-Stabilizing Ligand (e.g., THPTA) | 1:1 to 5:1 ligand to copper ratio | A 5:1 ratio is often recommended for bioconjugations to protect biomolecules. |
| Temperature | Room temperature (20-25°C) | Can be increased (e.g., 40-60°C) for sterically hindered substrates. |
| pH | 4 - 12 (typically 7-8 for bioconjugation) | The reaction is generally tolerant of a wide pH range. Buffers like Tris can sometimes slow the reaction due to copper chelation. |
Experimental Protocols
General Protocol for CuAAC of an Azido-PEG with an Alkyne-Modified Biomolecule in Aqueous Buffer
This protocol is a general starting point and should be optimized for your specific biomolecule and PEG reagent.
-
Prepare Stock Solutions:
-
Azido-PEG in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-modified biomolecule in the same buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional): 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the Azido-PEG. A 2 to 10-fold molar excess relative to the biomolecule is a good starting point.
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, use a 5-fold excess of ligand (0.5 mM final concentration).
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as LC-MS to observe the formation of the product and consumption of starting materials, or by SDS-PAGE if one of the components is a protein.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the copper catalyst and excess reagents. This can be achieved by:
-
Size-Exclusion Chromatography (e.g., a desalting column): Effective for separating the larger PEGylated product from smaller molecules.
-
Dialysis: Useful for removing small molecules from larger bioconjugates. Use a buffer containing EDTA to chelate and remove copper.
-
Reverse-Phase HPLC: Can be used for purification of the final product.
-
-
Visualizations
Caption: A troubleshooting workflow for low yield in Azido-PEG click chemistry.
Caption: A simplified diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
identifying and minimizing side reactions of azide-alkyne cycloaddition
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, minimize side reactions, and optimize experimental outcomes for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A1: Low yields in CuAAC reactions can often be traced back to several key factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Cu(I). This species is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1][2] To counteract this, it is crucial to use a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in its active +1 oxidation state and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Inhibitory Buffer Components: Certain buffer components can chelate the copper catalyst, rendering it inactive. Buffers like Tris are known to inhibit the reaction due to the binding of the tris(hydroxymethyl)aminomethane molecule to copper.[1][4][5] It is advisable to use non-coordinating buffers such as phosphate, HEPES, or MOPS.[1][4][5] High concentrations of chloride ions (>0.2 M) should also be avoided as they can compete for copper binding.[4][6]
-
Poor Reagent Quality or Degradation: The stability of your azide (B81097) and alkyne starting materials is critical. Azides, in particular, can be unstable and should be stored properly.[2] Impurities in solvents or reagents can also interfere with the reaction.
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can significantly slow down the reaction rate.[1][2] Additionally, if your substrate contains functional groups that can chelate copper (e.g., thiols, some N-heterocycles), it can sequester the catalyst away from the reactants.[2][6] In such cases, using an excess of copper and a stabilizing ligand may be necessary.[4][6]
Q2: I am observing significant byproduct formation in my CuAAC reaction. What are these byproducts and how can I minimize them?
A2: The most common side reactions in CuAAC are oxidative in nature:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This is a prevalent side reaction where two terminal alkynes couple to form a diyne byproduct.[2] This reaction is promoted by the presence of oxygen and Cu(II).[2][7]
-
Minimization Strategy: The most effective way to suppress Glaser coupling is to maintain anaerobic conditions by thoroughly degassing your solvents and running the reaction under an inert atmosphere (N₂ or Ar).[1] Using a sufficient concentration of a reducing agent like sodium ascorbate also helps by keeping the copper in the Cu(I) state.[7]
-
-
Oxidative Damage to Biomolecules: When working with peptides or proteins, the Cu(I)/ascorbate system can generate reactive oxygen species (ROS), leading to the oxidation of sensitive amino acid residues like methionine, cysteine, tyrosine, and histidine.[8][9][10]
-
Minimization Strategy: The use of a copper-stabilizing ligand is crucial. Ligands like THPTA or TBTA not only accelerate the desired cycloaddition but also protect the copper catalyst and reduce the generation of ROS, thereby minimizing oxidative damage to biomolecules.[4][11][12] Using a 5:1 ligand-to-copper ratio is often recommended.[4][5] Additives like aminoguanidine (B1677879) can also be used to trap reactive byproducts of ascorbate oxidation.[5]
-
Q3: My protein/peptide is degrading or aggregating during the CuAAC reaction. What is happening?
A3: This is often a result of oxidative damage or side reactions with ascorbate byproducts.
-
Cause: The combination of copper and sodium ascorbate can generate ROS, which can lead to protein oxidation and subsequent aggregation or cleavage.[9][10] Furthermore, oxidation byproducts of ascorbate, such as dehydroascorbate, are electrophilic and can react with lysine (B10760008) and arginine side chains, causing covalent modification and crosslinking.[5]
-
Solution:
-
Use a Protective Ligand: Employ a copper-chelating ligand like THPTA at a 5:1 ratio to copper. The ligand accelerates the reaction and acts as a sacrificial reductant, protecting the biomolecule.[4][5]
-
Add a Scavenger: Include aminoguanidine in the reaction mixture to intercept reactive carbonyl byproducts from ascorbate oxidation.[5]
-
Minimize Oxygen: Keep the reaction vessel capped and minimize agitation to reduce the introduction of oxygen, which contributes to ROS formation.[4]
-
Optimize Copper Concentration: Use the lowest effective copper concentration, typically between 50 and 100 µM for bioconjugation.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: My SPAAC reaction is slow or incomplete. How can I improve the rate and yield?
A1: While SPAAC avoids the complications of a copper catalyst, its kinetics can be influenced by several factors:[13]
-
Cyclooctyne (B158145) Reactivity: The structure of the cyclooctyne is the primary determinant of the reaction rate. Highly strained cyclooctynes like DBCO and BCN are very reactive, while less strained versions like cyclododecyne (B74940) will react more slowly.[13][14] If kinetics are poor, consider switching to a more reactive cyclooctyne derivative.[14][15]
-
Reactant Concentration: The law of mass action applies; increasing the concentration of the azide and cyclooctyne will increase the reaction rate.[16]
-
Solvent and pH: The reaction environment can have a significant impact. For some systems, switching from PBS to HEPES buffer has been shown to increase reaction rates.[14][16] Generally, higher pH values can accelerate the reaction, although this effect is buffer-dependent.[16]
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) will accelerate the reaction, provided your biomolecules are stable under those conditions.[14][16]
Q2: I'm observing non-specific labeling or side reactions in my SPAAC experiment. What could be the cause?
A2: Although known for its high bioorthogonality, side reactions can occur under certain conditions.
-
Reaction with Nucleophiles: Highly reactive cyclooctynes can potentially react with other nucleophiles, especially in complex biological media over long reaction times.[14]
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will act as a competitive inhibitor, reacting with your cyclooctyne and reducing the efficiency of your intended reaction.[16]
-
Minimization Strategy: Ensure all buffers are free of sodium azide. Use alternative preservatives or sterile filtration if necessary.
-
-
Azide Reduction: The azide functional group can be reduced in the presence of certain reducing agents, such as TCEP. Avoid using these agents in your reaction mixture.[14]
Quantitative Data Summary
Table 1: Troubleshooting Guide for Low Yield in CuAAC Reactions
| Potential Cause | Suggested Solution(s) | Reference(s) |
| Catalyst Oxidation (Cu(I) → Cu(II)) | Perform reaction under an inert atmosphere (N₂ or Ar). Use a sufficient amount of a reducing agent (e.g., sodium ascorbate, 5-10 mol%). | [1][3][12] |
| Inhibitory Buffer Components | Avoid Tris buffer. Use non-coordinating buffers like phosphate, HEPES, or MOPS. Keep chloride concentration below 0.2 M. | [1][4][6] |
| Copper Sequestration by Substrate | Use excess copper and a stabilizing ligand (e.g., THPTA). Add a sacrificial metal like Zn(II) to bind to chelating groups. | [4][6] |
| Steric Hindrance | Increase reaction temperature or extend reaction time. If possible, redesign the substrate to include a less hindered linker. | [2] |
| Poor Reagent Purity/Degradation | Use high-purity, fresh reagents. Store azides and alkynes under appropriate conditions (cool, dark). | [2] |
Table 2: Minimizing Side Reactions in Bioconjugation (CuAAC)
| Side Reaction | Minimization Strategy | Recommended Ratio/Conc. | Reference(s) |
| Oxidative Homocoupling (Glaser) | Maintain anaerobic conditions (degas solvents, use inert atmosphere). Use an adequate amount of reducing agent. | N/A | [2][7] |
| Oxidative Damage to Proteins (ROS) | Use a copper-stabilizing ligand (e.g., THPTA). Minimize exposure to oxygen (cap vial, gentle mixing). | Ligand:Cu ratio of 5:1. Copper concentration of 50-100 µM. | [4][5] |
| Modification by Ascorbate Byproducts | Add a scavenger like aminoguanidine to the reaction mixture. | 1-5 mM aminoguanidine. | [5] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is adapted for conjugating an alkyne-modified biomolecule to a small molecule azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein)
-
Azide-containing cargo molecule
-
Reaction Buffer: Phosphate buffer, HEPES, or MOPS (pH 7-7.5)[4]
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[17]
-
THPTA ligand stock solution (e.g., 50 mM in water)[17]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, must be made fresh )[3]
-
Aminoguanidine stock solution (e.g., 100 mM in water)[6]
Procedure:
-
Prepare Biomolecule Solution: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 50 µM).
-
Add Azide: Add the azide-containing cargo molecule. A 2 to 10-fold excess with respect to the alkyne is typically recommended.[4]
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand stock solutions. For a final reaction volume of 500 µL with 100 µM Cu, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[17] Let this mixture stand for 1-2 minutes.
-
Add Catalyst: Add the catalyst premix to the biomolecule/azide solution.
-
Add Scavenger (Optional but Recommended): Add aminoguanidine to a final concentration of 5 mM.[6]
-
Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[4]
-
Incubation: Gently mix the solution by inverting the tube (avoid vigorous vortexing to minimize oxygen introduction) and cap the tube tightly.[4][6] Allow the reaction to proceed at room temperature for 1-2 hours.[17]
-
Purification: Upon completion, remove the copper catalyst and excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing a chelator like EDTA.[2]
Protocol 2: Monitoring a SPAAC Reaction via UV-Vis Spectroscopy
This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the characteristic absorbance of a DBCO reagent.
Materials:
-
DBCO-functionalized molecule
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, HEPES)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at or near 309 nm, which is a characteristic absorbance peak for many DBCO compounds.[16]
-
Sample Preparation: Prepare the reaction mixture in a cuvette. The concentration of the DBCO reagent should be chosen so that the initial absorbance is within the linear range of the instrument (typically < 1.5).
-
Reference Sample: Use a reference cuvette containing the buffer and the azide-containing molecule (without DBCO) to zero the instrument.
-
Data Acquisition: Initiate the reaction by adding the azide-modified molecule to the cuvette containing the DBCO reagent. Mix quickly and immediately begin monitoring the decrease in absorbance at 309 nm over time.[16] The rate of disappearance of this peak is proportional to the rate of the reaction.
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Strategies for minimizing common side reactions in CuAAC.
Caption: Workflow for optimizing slow or incomplete SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Azido-PEG19-azide Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-PEG19-azide bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound bioconjugates?
The primary challenges in purifying bioconjugates synthesized using a homo-bifunctional linker like this compound stem from the heterogeneity of the reaction mixture.[] Key hurdles include:
-
Separation of the desired product from unreacted starting materials: This includes the this compound linker itself and the molecules it is being conjugated to.
-
Removal of reaction byproducts and reagents: Catalysts (e.g., copper in CuAAC reactions), ligands, and solvents used in the conjugation reaction must be completely removed.[]
-
Resolution of structurally similar impurities: This can include mono-conjugated species, and homo-dimers of the conjugated molecules.
-
Handling the physical properties of PEGylated compounds: The PEG chain can influence the solubility and chromatographic behavior of the conjugate, sometimes leading to broad peaks or poor separation.
Q2: Which purification techniques are most suitable for this compound bioconjugates?
Several chromatographic and non-chromatographic techniques can be employed, often in combination, to achieve high purity. The choice of method depends on the specific properties of the bioconjugate (size, charge, hydrophobicity) and the nature of the impurities. Common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules and for separating monomers from aggregates.[]
-
Reverse-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for purifying peptides and other biomolecules.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins and other biomolecules based on their surface hydrophobicity. It is a less denaturing alternative to RPC.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The PEG chain can shield charges on a protein, altering its elution profile compared to the unconjugated protein.
-
Tangential Flow Filtration (TFF): A non-chromatographic method for buffer exchange, desalting, and concentrating samples. It is particularly useful for removing small molecule impurities from large bioconjugates.
Q3: How can I confirm the purity and identity of my final this compound bioconjugate?
A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Using SEC, RPC, or IEX columns to assess purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired bioconjugate and identify impurities.
-
SDS-PAGE: For a visual assessment of purity, especially for protein bioconjugates. PEGylated proteins often migrate slower than their non-PEGylated counterparts.
-
UV-Vis Spectroscopy: To determine the concentration of the bioconjugate, particularly if one of the conjugated molecules has a strong chromophore.
Q4: Is the azide (B81097) functionality stable during standard purification procedures?
The azide group is generally stable under most chromatographic conditions. However, it is important to avoid harsh chemical conditions, such as strong reducing agents (unless intentionally used for a specific ligation chemistry), which can reduce the azide. It is also advisable to be mindful of the buffer pH and temperature to ensure the overall stability of the bioconjugate.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound bioconjugates.
Problem 1: Low Yield of Purified Bioconjugate
| Possible Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize reaction conditions (e.g., stoichiometry of reactants, temperature, reaction time, catalyst concentration if applicable). Monitor reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE) to determine the optimal endpoint. |
| Product Precipitation During Reaction or Purification | Adjust buffer conditions (pH, ionic strength) to improve solubility. The addition of organic modifiers (e.g., acetonitrile, isopropanol) in RP-HPLC can sometimes help. For temperature-sensitive conjugates, perform purification steps at lower temperatures. |
| Poor Recovery from Chromatography Column | Ensure the chosen stationary and mobile phases are appropriate for your bioconjugate's properties (e.g., polarity, charge). Check for irreversible binding to the column material; consider using a different type of chromatography or a column with a different chemistry. For SEC, ensure the column pore size is appropriate for the size of your conjugate to prevent it from getting trapped. |
| Product Loss During Tangential Flow Filtration (TFF) | Use a membrane with an appropriate molecular weight cut-off (MWCO) that retains your bioconjugate while allowing smaller impurities to pass through. Optimize transmembrane pressure and cross-flow rate to minimize membrane fouling and product aggregation. |
Problem 2: Co-elution of Product with Impurities
| Possible Cause | Recommended Solution |
| Similar Physicochemical Properties of Product and Impurities | For Chromatography: Optimize the elution gradient (make it shallower for better resolution). Try a different chromatographic mode (e.g., if using SEC, try RPC or IEX). This is known as an orthogonal purification approach. For TFF: TFF is not a high-resolution separation technique. If impurities are close in size to the product, an additional chromatographic step will be necessary. |
| Unreacted Starting Materials | If unreacted starting material is small: SEC or TFF are effective for removal. If unreacted starting material is of similar size to the product: RPC, HIC, or IEX will be necessary to separate based on differences in hydrophobicity or charge. |
| Presence of Aggregates | Size Exclusion Chromatography (SEC) is the most effective method for removing aggregates. |
Problem 3: Broad or Tailing Peaks in Chromatography
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | For SEC: Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. In some cases, adding a small percentage of an organic solvent like isopropanol (B130326) can reduce hydrophobic interactions. For RPC: Optimize the mobile phase composition (e.g., different organic solvent, different ion-pairing agent). |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Poor Sample Solubility in Mobile Phase | Ensure the sample is fully dissolved in the initial mobile phase before injection. |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, clean or replace the column according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables provide illustrative data for different purification methods. The actual results will vary depending on the specific bioconjugate and experimental conditions.
Table 1: Comparison of Chromatographic Methods for this compound Bioconjugate Purification (Illustrative)
| Method | Principle | Typical Loading Capacity | Resolution | Purity Achieved | Recovery |
| Size Exclusion (SEC) | Size | Low-Medium | Good for size differences >2-fold | >95% (for removing small molecules) | >90% |
| Reverse-Phase (RPC) | Hydrophobicity | Medium | Very High | >98% | 70-90% |
| Hydrophobic Interaction (HIC) | Hydrophobicity | High | High | >98% | >85% |
| Ion Exchange (IEX) | Charge | High | High | >97% | >90% |
Table 2: Typical Operating Parameters for Purification Methods (Illustrative)
| Method | Parameter | Typical Value/Range |
| SEC | Mobile Phase | Phosphate buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min (analytical), 10-20 mL/min (preparative) | |
| RPC | Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | 5-95% B over 30-60 min | |
| HIC | Binding Buffer | High salt (e.g., 1-2 M Ammonium Sulfate in buffer) |
| Elution Buffer | Low salt (buffer only) | |
| Gradient | Decreasing salt gradient | |
| TFF | Membrane MWCO | 3-5 times smaller than the molecular weight of the bioconjugate |
| Transmembrane Pressure | 15-25 psi |
Experimental Protocols
Protocol 1: Purification of an this compound Protein Conjugate using Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound linker and other small molecule reagents from a protein bioconjugate.
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL or similar, with an appropriate fractionation range for the bioconjugate)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, filtered and degassed
-
Crude bioconjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude reaction mixture at 10,000 x g for 10 minutes to pellet any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Chromatography: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min for a 10/300 column). Monitor the elution profile using a UV detector at 280 nm (for protein) and another relevant wavelength if the other conjugated molecule has a chromophore.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The bioconjugate should elute first, followed by the unconjugated protein (if separation is achieved), and finally the smaller unreacted PEG linker and other reagents.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or LC-MS to confirm the identity and purity of the bioconjugate.
-
Pooling and Concentration: Pool the fractions containing the pure bioconjugate. If necessary, concentrate the sample using a centrifugal filter device with an appropriate MWCO.
Protocol 2: Purification of an this compound Peptide Conjugate using Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the high-resolution purification of smaller bioconjugates like peptides.
Materials:
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a gradient pump and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, filtered and degassed
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile, filtered and degassed
-
Crude peptide conjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the column.
-
Chromatography: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes. Monitor the elution at 220 nm (for peptide bonds) and any other relevant wavelength.
-
Fraction Collection: Collect fractions for each peak observed in the chromatogram.
-
Analysis: Analyze the collected fractions by LC-MS to identify the fraction containing the desired bioconjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified bioconjugate as a powder.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound bioconjugates.
Caption: A logical troubleshooting guide for common purification issues with bioconjugates.
References
Technical Support Center: Functionalization of Nanoparticles with Azido-PEG-azide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when functionalizing nanoparticles with Azido-PEG-azide linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an Azido-PEG-azide linker for nanoparticle functionalization?
A1: The primary advantage of using a homobifunctional Azido-PEG-azide linker is the ability to introduce multiple azide (B81097) functionalities on the nanoparticle surface. This multivalency enhances the potential for subsequent conjugation reactions, such as click chemistry, allowing for the attachment of a higher density of targeting ligands, imaging agents, or therapeutic molecules. The polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic shield, which can improve colloidal stability, reduce non-specific protein binding, and prolong circulation time in vivo.[1]
Q2: How can I confirm that the Azido-PEG-azide has been successfully attached to my nanoparticles?
A2: Successful functionalization can be confirmed using a combination of characterization techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic azide peak at approximately 2100 cm⁻¹.[1][2]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after PEGylation.
-
Zeta Potential: A change in the surface charge of the nanoparticles, often trending towards neutral, can indicate successful PEGylation.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of nitrogen from the azide groups on the nanoparticle surface.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the presence of the PEG chains and the azide groups, although quantifying the azide groups directly by ¹H NMR can be challenging due to overlapping signals.
Q3: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition for subsequent conjugation?
A3: The main difference lies in the requirement for a copper catalyst.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This method is highly efficient and reliable but requires a copper(I) catalyst, which can be cytotoxic. This is a concern for biological applications.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free alternative that is ideal for in vivo and live-cell applications where copper toxicity is a major concern.
Q4: Can the length of the PEG chain in the Azido-PEG-azide linker affect my experiment?
A4: Yes, the PEG chain length can significantly impact the properties of the functionalized nanoparticles. Longer PEG chains can provide better steric stabilization and a more pronounced "stealth" effect, leading to longer circulation times. However, very long chains might hinder the accessibility of the terminal azide groups for subsequent reactions due to steric hindrance. The optimal PEG length often needs to be determined empirically for each specific application.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the functionalization of nanoparticles with Azido-PEG-azide and subsequent conjugation steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no azide signal in FTIR after functionalization. | 1. Incomplete reaction: The reaction conditions (time, temperature, pH) may not be optimal for the conjugation of the Azido-PEG-azide to the nanoparticle surface. 2. Degradation of the Azido-PEG-azide: The linker may have degraded due to improper storage or handling. 3. Insufficient purification: Residual starting materials or byproducts may be interfering with the measurement. | 1. Optimize reaction conditions: Vary the reaction time, temperature, and pH to find the optimal conditions for your specific nanoparticle system. 2. Verify linker integrity: Use a fresh batch of the Azido-PEG-azide linker and ensure it is stored correctly (typically at -20°C, protected from moisture). 3. Thoroughly purify the functionalized nanoparticles: Use techniques like centrifugation, dialysis, or size exclusion chromatography to remove any unreacted materials. |
| Significant nanoparticle aggregation observed after functionalization. | 1. Insufficient PEG density: The amount of Azido-PEG-azide used may be too low to provide adequate steric stabilization. 2. Inappropriate buffer conditions: The pH or ionic strength of the buffer may be causing the nanoparticles to aggregate. 3. Hydrolysis of surface ligands: For nanoparticles with surface ligands that are prone to hydrolysis, the reaction conditions might be too harsh. | 1. Increase the molar ratio of Azido-PEG-azide to nanoparticles: A higher PEG density on the surface will enhance stability. 2. Optimize buffer conditions: Work at a pH where the nanoparticles are most stable and use a buffer with an appropriate ionic strength. 3. Use milder reaction conditions: If possible, lower the reaction temperature and use a pH that does not promote hydrolysis of the surface ligands. |
| Low yield in the subsequent click chemistry reaction. | 1. Steric hindrance: The PEG chains may be sterically hindering the access of the alkyne-containing molecule to the terminal azide groups. 2. Inactive catalyst (for CuAAC): The copper(I) catalyst may have been oxidized to copper(II), rendering it inactive. 3. Degradation of the alkyne-containing molecule: The molecule you are trying to conjugate may not be stable under the reaction conditions. 4. Incorrect stoichiometry: The ratio of the alkyne-containing molecule to the surface azide groups may be suboptimal. | 1. Use a longer PEG spacer or a less bulky alkyne-containing molecule: This can help to overcome steric hindrance. 2. Use a freshly prepared catalyst solution or a copper-stabilizing ligand: This will ensure that the copper is in the active copper(I) state. 3. Verify the stability of your alkyne-containing molecule: Ensure that it is stable under the click chemistry reaction conditions. 4. Optimize the stoichiometry: Titrate the alkyne-containing molecule to find the optimal ratio for your system. |
| Difficulty in quantifying the number of azide groups on the nanoparticle surface. | 1. Insensitive characterization technique: The chosen method may not be sensitive enough to detect the number of azide groups on your nanoparticles. 2. Interference from the nanoparticle core or other ligands: The nanoparticle itself or other surface molecules may interfere with the quantification assay. | 1. Use a more sensitive quantification method: Spectroscopic methods, such as monitoring the disappearance of an alkyne's absorbance during a click reaction, can be very effective. Another approach involves reacting the azide with a fluorescently labeled alkyne and quantifying the fluorescence. 2. Choose a quantification method that is not affected by the nanoparticle core: The method of monitoring alkyne absorbance is generally independent of the nanoparticle's core material. |
Section 3: Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Azido-PEG-azide
This protocol is a general guideline and may need to be optimized for your specific AuNPs and Azido-PEG-azide linker.
Materials:
-
Citrate-capped AuNP solution
-
Azido-PEG-azide linker with a thiol group (HS-PEG-N₃)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the HS-PEG-N₃ linker in nuclease-free water (e.g., 1 mg/mL).
-
Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy by measuring the absorbance at the surface plasmon resonance peak (around 520 nm for spherical AuNPs).
-
To the citrate-capped AuNP solution, add the HS-PEG-N₃ solution. A starting point is a molar ratio of approximately 10,000 PEG molecules per nanoparticle.
-
Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.
-
Purify the PEGylated AuNPs by centrifugation. The speed and time will depend on the size of your nanoparticles.
-
Remove the supernatant containing unreacted PEG linker and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.
-
Characterize the functionalized AuNPs using DLS, zeta potential, and FTIR to confirm successful PEGylation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-Functionalized Nanoparticles
Materials:
-
Azido-functionalized nanoparticles in a suitable buffer (e.g., PBS or Tris-buffered saline)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
Procedure:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-containing molecule to the nanoparticle dispersion. The molar ratio of the alkyne to the estimated number of surface azide groups should be optimized, but a 5- to 10-fold excess of the alkyne is a good starting point.
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
In another separate tube, prepare a stock solution of CuSO₄ in water (e.g., 10 mM).
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture to a final concentration of approximately 1 mM.
-
Initiate the click reaction by adding the CuSO₄ solution to the mixture to a final concentration of about 0.1 mM.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Purify the conjugated nanoparticles using centrifugation, magnetic separation (for magnetic nanoparticles), or dialysis to remove the copper catalyst, excess ascorbate, and unreacted alkyne-containing molecule.
-
Characterize the final conjugate to confirm the successful attachment of the alkyne-containing molecule.
Section 4: Data Presentation
Table 1: Typical Changes in Nanoparticle Properties After Functionalization with Azido-PEG-azide
| Parameter | Before Functionalization | After Functionalization | Technique |
| Hydrodynamic Diameter | Varies (e.g., 20-50 nm) | Increase of 10-40 nm is common | DLS |
| Zeta Potential | Can be highly negative or positive (e.g., -30 mV) | Shifts towards neutral (e.g., -10 mV to +10 mV) | Zeta Potential Analyzer |
| FTIR Azide Peak | Absent | Present at ~2100 cm⁻¹ | FTIR Spectroscopy |
Note: The exact changes will depend on the nanoparticle core material, size, the specific Azido-PEG-azide linker used (including PEG length), and the functionalization density.
Section 5: Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Troubleshooting logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing SPAAC Reaction Efficiency with Bifunctional PEGs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a particular focus on the strategic use of bifunctional Polyethylene Glycol (PEG) linkers. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your bioconjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a bifunctional PEG linker in a SPAAC reaction?
A1: Bifunctional PEG linkers serve as flexible, hydrophilic spacers that connect two molecular entities, such as a biomolecule and a payload (e.g., a drug or a fluorescent dye).[1][2] In the context of SPAAC reactions, they are crucial for several reasons:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of hydrophobic molecules, which is particularly beneficial for biological applications.[1][3]
-
Reduced Steric Hindrance: The PEG spacer physically separates the conjugated molecules, minimizing steric clash that can slow down or prevent the reaction.[4][5] This is especially important when working with large biomolecules.[5]
-
Enhanced Reaction Kinetics: By extending the reactive azide (B81097) or cyclooctyne (B158145) group away from the bulk of a molecule, PEG linkers improve its accessibility, which can lead to a significant increase in reaction rates.[4][6]
-
Favorable Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, which helps to reduce renal clearance and extend its circulation time in the body.[2]
Q2: How does the length of the PEG linker affect the efficiency of the SPAAC reaction?
A2: The length of the PEG linker is a critical parameter that requires careful consideration:
-
Too Short: A short linker may not provide sufficient separation between the biomolecule and the reactive group, leading to continued steric hindrance and potentially slow or incomplete reactions.[5]
-
Too Long: While a longer PEG chain can offer greater flexibility and solubility, excessively long linkers can sometimes wrap around the biomolecule, which may hinder the accessibility of the reactive moiety or interfere with the biological activity of the final conjugate.[5]
The optimal PEG linker length is often determined empirically for each specific application, balancing the need for steric separation with potential interference.
Q3: What are the most common cyclooctynes used in SPAAC reactions with PEG linkers?
A3: Several strained cyclooctynes are commercially available and frequently used in SPAAC reactions. The choice of cyclooctyne can significantly impact the reaction kinetics.[7] Some of the most common include:
-
Dibenzocyclooctyne (DBCO or ADIBO): Known for its high reactivity and stability, making it a popular choice for many applications.[7][8]
-
Bicyclo[6.1.0]nonyne (BCN): Offers fast reaction kinetics and is often used for protein labeling and nanoparticle functionalization.[7][8]
-
Difluorinated cyclooctyne (DIFO): A highly reactive cyclooctyne that is well-suited for applications in living cells.[8]
-
Biarylazacyclooctynone (BARAC): Exhibits extremely fast reaction kinetics, making it ideal for in vivo imaging and reactions in sensitive biological environments.[8]
Q4: Can organic co-solvents be used to improve the solubility of reactants, and how do they affect the reaction?
A4: Yes, organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be used to dissolve hydrophobic reactants.[9][10] However, their impact on the reaction rate should be carefully evaluated. While they can improve solubility, high concentrations of organic solvents can lead to the precipitation of proteins.[4] Interestingly, some studies have indicated that a higher mole fraction of water in the solvent system can lead to faster SPAAC reaction rates.[6] Therefore, the optimal solvent composition should be determined experimentally for each specific system.
Troubleshooting Guide
Issue 1: Slow or Incomplete SPAAC Reaction
| Potential Cause | Suggested Solution |
| Suboptimal pH | The pH of the reaction buffer can influence the reaction rate. Generally, SPAAC reactions are performed at or near physiological pH (7-8).[9] It is advisable to screen a range of pH values to find the optimal condition for your specific reactants. |
| Low Temperature | Increasing the reaction temperature can accelerate the reaction.[4] Reactions are commonly performed at room temperature (25 °C) or 37 °C.[4][10] However, ensure the thermal stability of your biomolecules, as higher temperatures can cause denaturation and precipitation.[4] |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of the reactants. Increasing the concentration of the azide and cyclooctyne will lead to a faster reaction.[4] If solubility is a limiting factor, consider using a more soluble PEGylated reagent. |
| Steric Hindrance | Bulky groups near the azide or cyclooctyne can impede the reaction.[9][11] Using a bifunctional PEG linker can create space and reduce steric hindrance.[4][6] If you are already using a PEG linker, consider one with a longer chain length. |
| Incompatible Buffer | The choice of buffer can impact reaction kinetics. For some SPAAC reactions, HEPES buffer has been shown to result in higher rate constants compared to PBS.[4][10] |
Issue 2: Non-Specific Labeling or Side Reactions
| Potential Cause | Suggested Solution |
| Reaction with Cysteine Residues | Some cyclooctyne reagents, like DBCO, have been reported to exhibit off-target reactivity with cysteine residues.[4] If your biomolecule contains accessible cysteine residues, consider using a different cyclooctyne or protecting the cysteines prior to the SPAAC reaction. |
| Impure Starting Materials | Impurities in your azide or cyclooctyne reagents can lead to side reactions. Ensure the purity of your starting materials using appropriate analytical techniques like HPLC, NMR, or mass spectrometry.[10] |
| Degradation of Reactants | Strained cyclooctynes or azide-containing molecules may degrade over time or under certain storage conditions.[11] Store your reagents as recommended by the supplier, typically at -20°C or -80°C, and allow them to warm to room temperature before use to prevent condensation.[12] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Excess Reagent | The final conjugate and unreacted starting material may have similar chromatographic behavior, making purification challenging.[11] Consider using a slight excess of the reagent that is easier to remove (e.g., a water-soluble PEGylated cyclooctyne if the product is organic-soluble).[11] Alternatively, incorporating a purification handle into one of the reactants can facilitate separation.[9] |
| Poor Solubility of the Product | The resulting triazole conjugate may have different solubility properties compared to the starting materials.[11] The use of PEG linkers generally improves the aqueous solubility of the final product.[3] If solubility issues persist, you may need to optimize your purification buffer system. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Influence of Reaction Conditions on SPAAC Rate Constants
| Parameter | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Reference |
| Buffer | PBS (pH 7) | Varies | HEPES (pH 7) | Generally Higher | [4] |
| pH | Lower pH | Slower | Higher pH | Faster | [4] |
| PEG Linker | DBCO-trastuzumab | Varies | DBCO-PEG5-trastuzumab | 0.18-0.37 | [6] |
Note: Rate constants are highly dependent on the specific azide and cyclooctyne reactants.
Table 2: Impact of PEG Linker on Reaction Rates
| Reactants | Without PEG Linker | With PEG Linker | Rate Enhancement | Reference |
| DBCO-modified antibody + azide | Slower | Faster | 31 ± 16% | [6] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Preparation of Reactants:
-
Reaction Setup:
-
Add the cyclooctyne-PEG stock solution to the solution of the azide-modified biomolecule. A 2 to 4-fold molar excess of the cyclooctyne reagent is a common starting point.[12]
-
Ensure the final concentration of any organic co-solvent (e.g., DMSO) is kept to a minimum (ideally <5% v/v) to avoid negative effects on biomolecule stability.[12]
-
-
Incubation:
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as LC-MS to observe the formation of the product, or by SDS-PAGE, which may show a band shift for the conjugated protein.[12]
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted cyclooctyne-PEG reagent and any byproducts using an appropriate purification method, such as size-exclusion chromatography, dialysis, or affinity purification.[1]
-
Protocol 2: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectrophotometry
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance peak.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is the characteristic absorbance maximum for many DBCO reagents.[4]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be such that the absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[4]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-PEG reagent to the cuvette containing the azide-modified molecule.
-
Immediately begin monitoring the decrease in absorbance at 309 nm over time.[4] Record data points at regular intervals until the absorbance stabilizes, indicating that the reaction is complete.[4]
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
-
The plot should be linear, and the negative of the slope of this line will provide the pseudo-first-order rate constant.[4]
-
Visual Guides
Caption: Mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. What is SPAAC? | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing copper catalyst oxidation in CuAAC with PEG linkers
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on challenges encountered when using Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and prevent common issues such as copper catalyst oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my CuAAC reaction involving a PEG linker?
A1: A low yield in CuAAC reactions is most frequently caused by the oxidation of the catalytically active Copper(I) (Cu(I)) to the inactive Copper(II) (Cu(II)) state.[1] The presence of oxygen in the reaction mixture is a primary contributor to this oxidation.[1][2] Another common issue is the poor quality or degradation of reagents, such as the azide (B81097) or alkyne substrates and the reducing agent.[1]
Q2: How does the PEG linker affect my CuAAC reaction?
A2: The PEG linker primarily influences the solubility of your molecule, which can be advantageous in aqueous media.[1][3] However, PEGylated compounds can present challenges during purification due to their solubility in a broad range of solvents and their tendency to cause streaking in silica (B1680970) gel chromatography.[1] Some studies suggest that molten PEG can act as a chelating solvent, protecting the copper catalyst from oxidation to Cu(II), which would allow the reaction to be performed under an uncontrolled atmosphere.[4][5]
Q3: Why is my sodium ascorbate (B8700270) solution turning brown and is it still usable?
A3: Freshly prepared sodium ascorbate solutions should be colorless to slightly yellow. A brown color indicates that the ascorbate has been oxidized and has lost its reducing capability.[6] It is crucial not to use oxidized solutions as they will not effectively reduce Cu(II) to the active Cu(I) catalyst.[6] Always use freshly prepared solutions of sodium ascorbate for best results.[1][6]
Q4: Can I use a reducing agent other than sodium ascorbate?
A4: Yes, while sodium ascorbate is the most common reducing agent, others can be used.[7][8] For instance, in bioconjugation where reactive oxygen species generated by the copper/ascorbate system can be detrimental, monothiol reducing agents like cysteine have been successfully used to prevent copper-mediated oxidation of proteins during PEGylation via CuAAC.[7][9] It is generally recommended to avoid TCEP (tris(2-carboxyethyl)phosphine) as its copper-binding and azide-reducing properties can interfere with the CuAAC reaction.[2][10]
Q5: What is the role of a ligand in the CuAAC reaction?
A5: Ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), play a crucial role in stabilizing the Cu(I) oxidation state, thereby protecting it from oxidation and disproportionation.[11][12][13] This stabilization enhances the reaction efficiency and reduces the cytotoxicity of the copper catalyst, which is particularly important in biological applications.[12][14][15] Additionally, ligands can accelerate the rate of the CuAAC reaction.[2][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst | - Ensure all aqueous solutions are prepared with degassed buffers/water. - Minimize headspace in the reaction vessel or purge with an inert gas (e.g., argon or nitrogen).[2] - Use a copper-chelating ligand like THPTA to protect the Cu(I) catalyst.[12][15] A 5:1 ligand to copper molar ratio is often recommended.[3][7] |
| Ineffective Reducing Agent | - Prepare sodium ascorbate solution fresh for each experiment.[1][6] Do not use if the solution appears brown.[6] - Ensure the sodium ascorbate concentration is sufficient, typically 5-10 times the concentration of copper.[3] |
| Degraded Reagents | - Verify the purity and integrity of your azide- and alkyne-functionalized molecules, especially those with PEG linkers. - Use high-quality copper salts (e.g., CuSO₄) stored in a dry environment.[1] |
| Incorrect Order of Reagent Addition | - Pre-mix the copper salt (e.g., CuSO₄) with the ligand before adding it to the solution containing the azide and alkyne substrates.[7] - The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[1][7] |
| Sub-optimal Reaction Conditions | - For PEGylated substrates, DMSO can be used as a co-solvent to improve solubility.[1][2] - If the reaction is slow, consider gently heating the mixture, provided your substrates are stable at higher temperatures.[7] |
Issue 2: Product is Formed but Difficult to Isolate
| Possible Cause | Recommended Solution |
| PEG-related purification issues | - For PEGylated compounds, standard silica gel chromatography may be ineffective.[1] - Consider alternative purification methods such as reverse-phase HPLC, precipitation, or dialysis.[1] |
| Copper Contamination in Final Product | - After the reaction, remove residual copper by washing with or dialyzing against solutions of a chelating agent like EDTA.[16] |
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation : Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in deionized water (e.g., 20 mM).
-
A copper-chelating ligand (e.g., THPTA) in deionized water (e.g., 50 mM).[10]
-
Sodium ascorbate in deionized water (e.g., 100 mM). Prepare this solution immediately before use.[1][6][10]
-
-
Reaction Setup :
-
In a suitable reaction vessel, dissolve your azide- and alkyne-functionalized molecules (with PEG linkers) in an appropriate buffer or solvent system (e.g., phosphate (B84403) buffer, water/DMSO).
-
Prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is commonly used.[3][7][10]
-
Add the copper/ligand complex to the mixture of azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.[3][7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[3]
-
-
Reaction Conditions :
-
Workup and Purification :
-
Once the reaction is complete, proceed with your chosen method of purification (e.g., HPLC, precipitation, dialysis) to isolate the PEGylated product.[1]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Copper Concentration | 50 - 100 µM | [7] |
| Ligand to Copper Ratio | ≥ 5:1 | [2][7][10] |
| Sodium Ascorbate to Copper Ratio | 5:1 to 10:1 | [3] |
| pH Range | 6.5 - 8.0 | [7] |
| Reaction Temperature | Room Temperature (can be heated for difficult cases) | [1][7] |
Visual Guides
Caption: The catalytic cycle of the CuAAC reaction.
Caption: Preventing copper catalyst oxidation in CuAAC.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Click reaction ligands | BroadPharm [broadpharm.com]
- 14. Click reagents - Synvenio [synvenio.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Removing Unreacted Azido-PEG19-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of unreacted Azido-PEG19-azide from experimental reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem: Low Yield of Final Conjugated Product
| Possible Cause | Recommended Solution |
| Non-specific binding to the purification matrix: The conjugated product may be adhering to the size exclusion or chromatography resin. | Ensure the column is properly equilibrated with the running buffer. Consider using a different type of resin with lower non-specific binding properties.[1] |
| Loss during dialysis or ultrafiltration: The product may be sticking to the membrane, or the molecular weight cutoff (MWCO) may be inappropriate. | Pre-treat the dialysis membrane according to the manufacturer's protocol to reduce non-specific binding. Ensure the MWCO is significantly smaller than your product but large enough to allow the this compound to pass through.[1][2] |
| Precipitation of the conjugate: Changes in buffer composition or concentration during purification can cause the product to become insoluble. | Maintain buffer conditions that are known to keep your biomolecule soluble. If precipitation is observed, consider resuspending the precipitate and analyzing it for your product. |
| Product degradation: The product may be unstable under the purification conditions (e.g., pH, temperature). | Perform purification steps at a low temperature (e.g., 4°C) and use buffers that stabilize your product.[2] |
Problem: Presence of Unreacted this compound in the Final Product
| Possible Cause | Recommended Solution |
| Incomplete separation by Size Exclusion Chromatography (SEC): The column length or resolution may be insufficient for complete separation. | Increase the column length or use a resin with a smaller particle size for higher resolution. Optimize the flow rate; a slower flow rate often improves separation. |
| Inappropriate dialysis membrane MWCO: The molecular weight cutoff of the dialysis membrane may be too small, preventing the efficient removal of the this compound. | Select a dialysis membrane with a MWCO that is at least 10-20 times smaller than your conjugated product but large enough for the this compound (MW ≈ 949 g/mol ) to pass through freely. A 3-5 kDa MWCO membrane is often a good starting point. |
| Insufficient dialysis time or buffer exchange: The dialysis process may not have reached equilibrium, leaving residual reactant. | Increase the dialysis time and perform more frequent buffer changes. A common recommendation is to dialyze overnight with at least three buffer changes.[1][2] |
| Aggregation of this compound with the product: The unreacted PEG linker may be non-covalently associating with your conjugated product. | Try adding a non-ionic detergent (e.g., Tween-20) at a low concentration to the purification buffer to disrupt non-specific interactions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a homobifunctional crosslinker containing two terminal azide (B81097) groups separated by a polyethylene (B3416737) glycol (PEG) spacer. Its high water solubility, a property conferred by the PEG chain, can make it challenging to remove by simple precipitation or liquid-liquid extraction methods, as it may remain in the aqueous phase with the desired product. Its relatively small size necessitates purification methods that can effectively separate molecules based on significant size differences.
Q2: What are the primary methods for removing unreacted this compound?
The most effective methods for removing unreacted this compound from larger biomolecules are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective at separating the larger conjugated product from the smaller, unreacted PEG linker.[]
-
Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size. This is a straightforward method for removing small molecules like this compound.[1][2]
Q3: How can I detect the presence of residual this compound in my purified product?
Detecting residual this compound can be challenging due to the lack of a strong chromophore. However, several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC may be able to separate the small PEG linker from the larger product. An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.[4]
-
Mass Spectrometry (MS): Direct infusion mass spectrometry of the final product can reveal the presence of the unreacted linker by its characteristic molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the product is sufficiently pure and concentrated, the characteristic peaks of the PEG backbone in the NMR spectrum can indicate the presence of the unreacted linker.
Data Presentation
The following table summarizes representative data for the efficiency of common purification methods for removing small, unreacted PEG linkers like this compound from a model protein conjugate. Please note that actual results may vary depending on the specific biomolecule, reaction conditions, and experimental setup.
| Purification Method | Typical Purity of Conjugate | Typical Yield of Conjugate | Efficiency of Linker Removal | Notes |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | High (>98%) | Can result in some dilution of the sample.[1] |
| Dialysis (3.5 kDa MWCO) | >90% | >85% | Moderate-High (>95%) | Requires significant time and large buffer volumes.[1] |
| Ultrafiltration (10 kDa MWCO) | >90% | >90% | Moderate-High (>95%) | Faster than dialysis but may lead to non-specific binding to the membrane. |
| Precipitation (e.g., with organic solvent) | Variable | Variable | Low-Moderate | Generally not recommended due to the high water solubility of the PEG linker. |
Experimental Protocols
Detailed Methodology for Size Exclusion Chromatography (SEC) Purification
This protocol outlines a general procedure for removing unreacted this compound from a protein conjugate using a desalting column.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Elution buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reaction mixture containing the conjugated product and unreacted this compound
-
Fraction collection tubes
-
UV-Vis spectrophotometer or other protein detection method
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the elution buffer. This ensures the column is properly conditioned and removes any storage solutions.[1]
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. For optimal separation, the sample volume should not exceed 30% of the total column bed volume.[1]
-
Elution: Once the sample has entered the column bed, immediately add elution buffer to the top of the column. Begin collecting fractions. The larger conjugated protein will elute first in the void volume, while the smaller unreacted this compound will be retained longer and elute in later fractions.[1]
-
Fraction Analysis: Analyze the collected fractions for the presence of your protein conjugate. This is typically done by measuring the absorbance at 280 nm.
-
Pooling Fractions: Pool the fractions that contain the purified protein conjugate.
-
Concentration (if necessary): If the purified product is too dilute for downstream applications, it can be concentrated using ultrafiltration.
Mandatory Visualization
Caption: A decision tree to guide troubleshooting efforts.
Caption: A guide for selecting an appropriate purification method.
References
Technical Support Center: Strategies to Reduce Aggregation of PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of PEGylated proteins during experimental procedures.
Troubleshooting Guides
Problem: Observed Protein Aggregation During or After PEGylation
Protein aggregation is a common issue during and after the PEGylation process, potentially leading to loss of therapeutic efficacy and immunogenicity. This guide provides a systematic approach to diagnose and mitigate aggregation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing PEGylated protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1]
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PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[2]
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Poor Reagent Quality: Impurities in PEG reagents can contribute to unintended cross-linking.[1]
Q2: How can I optimize my PEGylation reaction to minimize aggregation?
A2: Systematic optimization of reaction conditions is crucial. Consider the following parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may reduce aggregation.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time to favor intra-molecular modification.
Q3: What are stabilizing excipients and how can they prevent aggregation of PEGylated proteins?
A3: Stabilizing excipients are additives that help maintain the native conformation of proteins and prevent aggregation. Common excipients for PEGylated protein formulations include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers through preferential exclusion, which increases protein stability.
-
Amino Acids (e.g., Arginine, Glycine): These can suppress non-specific protein-protein interactions.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can reduce surface tension and prevent surface-induced aggregation.
Quantitative Data on Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Q4: What are the recommended analytical techniques to detect and quantify aggregation of PEGylated proteins?
A4: Several analytical techniques are available to characterize and quantify protein aggregation:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating and quantifying aggregates based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This combination allows for the absolute determination of the molar mass of eluting species, providing detailed information about aggregates.
Logical Relationship of Analytical Techniques
Caption: Analytical techniques for characterizing PEGylated protein aggregation.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix:
-
Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.
-
Vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Temperature: Conduct reactions at different temperatures (e.g., 4°C, room temperature).
-
-
-
Reaction Incubation:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis:
-
After incubation, analyze the samples for aggregation using a suitable method such as turbidity measurement (absorbance at 350 nm) or by SEC.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the system is running at a stable baseline.
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a 0.22 µm filter to remove any large particulates.
-
Dilute the sample to an appropriate concentration within the linear range of the detector.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Run the separation under isocratic conditions at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and detect the presence of aggregates in a PEGylated protein sample.
Methodology:
-
Sample Preparation:
-
Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean, dust-free cuvette.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature (e.g., 25°C).
-
Enter the viscosity and refractive index of the solvent.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity. The presence of larger species will be indicated by peaks at larger hydrodynamic radii.
-
The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample; a higher PDI may suggest the presence of aggregates.
-
References
Technical Support Center: Optimizing Solvent Conditions for Azido-PEG19-azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving Azido-PEG19-azide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is a polyethylene (B3416737) glycol derivative and generally exhibits good solubility in a variety of common solvents. It is soluble in water, aqueous buffers (like PBS), and polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, and methylene (B1212753) chloride. It is less soluble in alcohols and toluene, and generally considered insoluble in diethyl ether. For bioconjugation reactions, the choice of solvent or solvent system (e.g., a mixture of an aqueous buffer and a water-miscible organic solvent like DMSO) is critical to ensure all reactants are fully dissolved.[1][2]
Q2: Which reaction types are compatible with this compound?
This compound is primarily used in bioorthogonal chemistry. The two main types of reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click" reaction that forms a stable triazole linkage between the azide (B81097) group of the PEG and a terminal alkyne. This reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) to react with the azide. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst, which is advantageous for applications in living systems.[4][5]
Q3: What are the key differences between THPTA and TBTA as ligands for CuAAC reactions?
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are both copper-chelating ligands used to stabilize the Cu(I) oxidation state and accelerate the CuAAC reaction. The primary difference lies in their solubility. THPTA is more water-soluble than TBTA, making it the superior choice for reactions in aqueous media or with sensitive biological molecules that may be incompatible with the organic co-solvents required to dissolve TBTA.[6][7][8] In many cases, THPTA leads to faster reaction rates in aqueous systems.[7]
Q4: How can I monitor the progress of my SPAAC reaction?
The progress of a SPAAC reaction involving a DBCO-functionalized molecule can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak around 309 nm. As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease. This allows for the real-time tracking of the reaction kinetics.[9][10][11]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Oxidation of Cu(I) catalyst to inactive Cu(II) | Ensure your solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Prepare the sodium ascorbate (B8700270) solution fresh and use it in 3- to 10-fold excess to maintain a reducing environment.[12] |
| Poor solubility of reactants | Ensure all components, including the this compound and the alkyne-containing molecule, are fully dissolved. Use a co-solvent system such as a mixture of an aqueous buffer and DMSO or DMF.[2] |
| Degraded reagents | Use high-quality, fresh reagents. Azides are generally stable but can be sensitive to certain reducing agents.[13] Verify the integrity of your alkyne substrate. |
| Inefficient catalysis | Use a Cu(I)-stabilizing ligand like THPTA, especially in aqueous media, to accelerate the reaction and protect the catalyst. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[1][14] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Slow or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Low reactant concentrations | Increase the concentration of both the this compound and the cyclooctyne-containing molecule. The reaction rate is dependent on the concentration of both reactants.[9] |
| Steric hindrance | If either reactant is particularly bulky near the reactive moiety, the reaction rate can be slowed. Consider using a PEG linker with a longer chain to reduce steric hindrance.[9] |
| Presence of competing azides | Ensure that your buffers do not contain sodium azide (NaN₃) as a preservative, as it will compete with your this compound for the cyclooctyne.[9] |
| Suboptimal solvent | While SPAAC can proceed in a variety of solvents, ensure that your chosen solvent fully dissolves both reactants. Common solvents include PBS, with the addition of a small amount of DMSO or DMF if necessary to dissolve a hydrophobic reactant.[11] |
Post-Reaction Purification
Problem: Difficulty in Removing Unreacted PEG-Azide and Other Reagents
| Potential Cause | Suggested Solution |
| Inefficient separation by Size Exclusion Chromatography (SEC) | Ensure the chosen SEC column has the appropriate pore size to effectively separate the high molecular weight PEGylated product from the smaller unreacted PEG and other reagents. A longer column and a slower flow rate can improve resolution. |
| Unreacted PEG remaining after dialysis | Use a dialysis membrane with a low molecular weight cutoff (MWCO), for example, 1-3 kDa, to allow the smaller unreacted PEG to pass through while retaining the larger product. Increase the dialysis time and perform several changes of a large volume of fresh buffer.[15] |
| Product aggregation during purification | Harsh purification conditions can lead to aggregation. Perform purification steps at low temperatures (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and outcomes. Note that specific results will vary depending on the specific reactants and experimental setup.
Table 1: Recommended Solvent Systems for Azido-PEG-Azide Reactions
| Reaction Type | Solvent System | Key Considerations |
| CuAAC | Aqueous buffer (e.g., PBS) with a water-miscible co-solvent (e.g., DMSO, DMF) | Co-solvent percentage should be optimized to ensure solubility of all reactants while maintaining the stability of biomolecules. |
| CuAAC | Polar aprotic solvents (e.g., DMF, DMSO) | Suitable for reactions with organic-soluble substrates. Requires rigorous degassing. |
| SPAAC | Aqueous buffer (e.g., PBS, HEPES) | Ideal for bioconjugation in physiological conditions. Avoid buffers containing sodium azide.[9] |
| SPAAC | Dichloromethane (DCM) | Can be used for organic-soluble reactants. |
Table 2: Comparison of Ligands for CuAAC Reactions
| Ligand | Recommended Solvent | Key Advantages |
| THPTA | Aqueous media | High water solubility, accelerates reaction rates, and protects biomolecules from oxidation.[6][8] |
| TBTA | Organic solvents or aqueous/organic mixtures | Effective at stabilizing Cu(I) but has poor water solubility, which can limit its use in biological applications.[7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.
-
Prepare Stock Solutions:
-
This compound: Dissolve in degassed PBS buffer (or other suitable buffer) to the desired concentration.
-
Alkyne-containing molecule: Dissolve in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
-
Set up the Reaction:
-
In a reaction tube, combine the this compound and the alkyne-containing molecule. A slight excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.
-
Add the reaction buffer to achieve the desired final reactant concentrations.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[13]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to this compound.
-
Reagent Preparation:
-
This compound: Dissolve in an azide-free buffer (e.g., PBS, HEPES) to the desired concentration.
-
DBCO-containing molecule: Dissolve in a suitable solvent like DMSO to create a stock solution. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10-15% to avoid precipitation of biomolecules.[9]
-
-
Conjugation Reaction:
-
Combine the this compound and the DBCO-functionalized molecule in the reaction buffer. A molar excess of 1.5-10 equivalents of one of the reactants can be used to improve conjugation efficiency.[16]
-
-
Incubation:
-
Purification:
-
Purify the conjugate using a suitable method such as SEC, dialysis, or HPLC to remove any unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for slow SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Azido-PEG-Azide and NHS-Ester Bifunctional Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a bifunctional linker is a critical determinant in the successful synthesis of bioconjugates, influencing the efficacy, stability, and specificity of the final product. This guide presents an objective, data-supported comparison between two prevalent classes of linkers: Azido-PEG-azide and N-hydroxysuccinimide (NHS)-ester linkers.
This comparison delves into their fundamental reaction mechanisms, performance metrics, and provides detailed experimental protocols to guide researchers in making an informed decision for their specific application, be it in drug delivery, diagnostics, or fundamental research.
At a Glance: Key Differences and Performance Characteristics
The choice between azide-based "click chemistry" and traditional NHS-ester chemistry hinges on the desired level of control, specificity, and the biological environment of the application. Azide-based conjugation, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), is lauded for its high specificity and bioorthogonality, making it ideal for complex biological systems.[1] Conversely, NHS-ester chemistry is a well-established, cost-effective method for targeting primary amines, though it can be less specific and susceptible to side reactions like hydrolysis.[1]
Quantitative Data Summary
The following tables summarize the key performance parameters for Azido-PEG-azide linkers (utilized in click chemistry) and NHS-ester linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this data is a synthesis from various studies and should be interpreted as a general performance guide.
| Feature | Azido-PEG-Azide (via Click Chemistry) | NHS-Ester |
| Reaction Mechanism | Bioorthogonal cycloaddition[1] | Nucleophilic acyl substitution[1] |
| Target Residues | Site-specifically introduced alkynes or strained alkynes | Primary amines (Lysine, N-terminus)[1] |
| Specificity | High[1] | Moderate to low[1] |
| Efficiency/Yield | Generally high to very high (>95% in some cases)[2] | Variable, moderate to high[1] |
| Control over Degree of Labeling (DoL) | High, especially with two-step methods[1][3] | Moderate, can be challenging[1][3] |
| Linkage Stability | High (Triazole ring)[1] | High (Amide bond)[1] |
| Side Reactions | Minimal[1] | Hydrolysis, reactions with other nucleophiles[1] |
| Biocompatibility | High (especially copper-free methods)[1] | High[1] |
| Parameter | Azide-Alkyne Cycloaddition (SPAAC) | NHS-Ester Reaction |
| Typical Reaction pH | 4.0 - 9.0[2] | 7.2 - 8.5 |
| Typical Reaction Time | 0.5 - 2 hours[2] | 1 - 4 hours[4] |
| Typical Reaction Temperature | 4 - 37°C[2] | Room Temperature |
| Catalyst Requirement | None (for SPAAC) | None |
| Competing Reactions | Minimal | Hydrolysis of the NHS ester |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of Azido-PEG-azide and NHS-ester linkers dictate their applications and experimental design.
Azido-PEG-Azide Linkers and Click Chemistry
Azido-PEG-azide linkers are employed in "click chemistry," a class of reactions that are highly efficient and bioorthogonal, meaning they do not interfere with native biological processes. The most common variant for in vivo and in vitro applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst.[5] This reaction forms a stable triazole linkage.
NHS-Ester Linkers
NHS-ester linkers react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1] This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[1] A significant competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce conjugation efficiency.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of CuAAC and SPAAC for Azido-PEG19-azide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of molecules using azide-alkyne cycloaddition reactions, broadly known as "click chemistry," has become an indispensable tool in chemical biology, drug development, and materials science. Among the most prominent of these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comparative kinetic analysis of these two powerful ligation techniques for the functionalization of a bifunctional polyethylene (B3416737) glycol (PEG) linker, Azido-PEG19-azide. The choice between CuAAC and SPAAC is critical and depends on the specific application, balancing the need for rapid reaction rates against the biocompatibility requirements of the system.
Performance Comparison: CuAAC vs. SPAAC
CuAAC is renowned for its exceptional reaction speed, often proceeding orders of magnitude faster than SPAAC.[1] This is due to the copper(I) catalyst, which dramatically lowers the activation energy of the cycloaddition.[2] However, the cytotoxicity of the copper catalyst is a significant drawback, often limiting its use in living systems.[3] In contrast, SPAAC is a bioorthogonal reaction that proceeds without the need for a toxic catalyst, making it ideal for in vivo applications.[4] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts readily with an azide.[5] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.
While specific kinetic data for this compound is not extensively published, we can infer its reactivity from studies on similar azide-containing molecules. For the purpose of this comparison, we will consider the reaction of a terminal alkyne in CuAAC and a representative strained cyclooctyne, dibenzocyclooctyne (DBCO), in SPAAC.
Quantitative Kinetic Data Summary
The following table summarizes representative second-order rate constants for CuAAC and SPAAC reactions. It is important to note that the rate of CuAAC is highly dependent on the ligand used to stabilize the copper(I) catalyst, while the SPAAC rate is dictated by the choice of cyclooctyne.
| Reaction | Azide Substrate (Proxy) | Alkyne/Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Benzyl Azide | Terminal Alkyne | ~1 - 100 | Very fast reaction rates. Requires a copper(I) catalyst and a stabilizing ligand. Potential for cytotoxicity. |
| SPAAC | Benzyl Azide | DBCO (Dibenzocyclooctyne) | ~0.1 - 1 | Copper-free and bioorthogonal. Reaction rate is dependent on the strain of the cyclooctyne. Generally slower than CuAAC. |
Note: The kinetic data presented are based on values reported for model systems and are intended for comparative purposes. Actual reaction rates with this compound may vary depending on experimental conditions.
Experimental Protocols
Accurate kinetic analysis is crucial for understanding and optimizing cycloaddition reactions. Below are detailed methodologies for monitoring the kinetics of CuAAC and SPAAC reactions involving a diazido-PEG linker.
Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction progress by observing the disappearance of reactant signals and the appearance of the triazole product signal.
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl-functionalized molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound, the terminal alkyne, and the internal standard in the deuterated solvent.
-
Initiation of Reaction: Add the copper-stabilizing ligand and CuSO₄, followed by the addition of a freshly prepared solution of sodium ascorbate to initiate the reaction.
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a disappearing reactant proton and an appearing product proton relative to the internal standard. Plot the concentration of the product versus time and fit the data to a second-order rate equation to determine the rate constant.
Protocol 2: Kinetic Analysis of SPAAC via UV-Vis Spectroscopy
This protocol is suitable for SPAAC reactions using a cyclooctyne, like DBCO, which has a distinct UV absorbance that disappears upon reaction with an azide.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and the DBCO-functionalized molecule in the reaction buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance of the DBCO reactant at its λmax (around 309 nm).
-
Initiation of Reaction: In a quartz cuvette, mix the solutions of this compound and the DBCO-functionalized molecule to known final concentrations.
-
Data Acquisition: Immediately start recording the absorbance at regular time intervals.
-
Data Analysis: The decrease in absorbance corresponds to the consumption of the DBCO reactant. Use the Beer-Lambert law to convert absorbance to concentration. Plot the concentration of the DBCO reactant versus time and fit the data to a pseudo-first-order or second-order rate equation to determine the rate constant.
Logical Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for comparing the kinetics of CuAAC and SPAAC.
Caption: General workflow for the kinetic analysis of CuAAC and SPAAC reactions.
Signaling Pathway Analogy: Reaction Mechanism Visualization
While not a biological signaling pathway, the catalytic cycle of CuAAC and the direct reaction pathway of SPAAC can be visualized in a similar manner to illustrate the sequence of events leading to product formation.
CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC Reaction Pathway
Caption: Direct reaction pathway for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
The Biocompatibility and Cytotoxicity of Azido-PEGylated Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of functionalized polymers is critical in the design of drug delivery systems, tissue engineering scaffolds, and medical devices. Azido-polyethylene glycol (Azido-PEG) has emerged as a key player due to its utility in "click chemistry," allowing for the straightforward and efficient conjugation of biomolecules. However, a thorough understanding of its biocompatibility and cytotoxicity profile in comparison to other materials is paramount. This guide provides an objective comparison based on available experimental data.
Polyethylene glycol (PEG) is widely recognized for its biocompatibility, including its ability to reduce protein adsorption and elicit a low inflammatory response.[1][2][3] The introduction of an azide (B81097) (-N₃) functional group to the PEG chain creates a versatile tool for bioconjugation without significantly compromising these favorable properties. This guide will delve into the in vitro and in vivo performance of Azido-PEGylated materials, comparing them with other PEG derivatives and non-PEGylated alternatives.
In Vitro Cytotoxicity and Cell Viability
The cytotoxic potential of a biomaterial is a primary indicator of its biocompatibility. In vitro assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) are commonly employed to assess cell viability and membrane integrity, respectively.
Studies on various PEG derivatives have shown that cytotoxicity can be influenced by molecular weight and the nature of the end-group. For instance, a comparative investigation of eleven different PEGs (ranging from PEG 200 to PEG 20,000) on Caco-2 cells revealed that lower molecular weight PEGs exhibited higher cytotoxicity, which correlated with the osmolality of the solutions.[4][5] While this study did not specifically include Azido-PEG, it provides a baseline for the general behavior of PEG polymers.
When Azido-PEG is incorporated into nanomaterials, the biocompatibility profile is generally favorable. For example, one study on Azido-PEG functionalized nanoparticles for tumor cell targeting did not report significant cytotoxicity. Another study on PEG-coated gold nanoparticles, a system analogous to what could be achieved with Azido-PEG conjugation, demonstrated high cell viability (over 90%) in MG-63 cells even at high concentrations.
Table 1: Comparative In Vitro Cytotoxicity Data
| Material/Surface | Cell Line | Assay | Key Findings | Reference(s) |
| PEGylated Materials | ||||
| PEG Hydrogel | Primary human monocytes | Apoptosis/Necrosis Assays | Monocyte death peaked at 24 hours, occurring by both apoptosis and necrosis. Compared to tissue culture polystyrene (TCPS), PEG surfaces showed lower necrosis at 24 hours. | |
| PEG-coated Gold Nanoparticles | K562 (human chronic myeloid leukemia) | Cell Viability, Apoptosis | Markedly inhibited cell viability and induced apoptosis. The sub-G1 population (indicative of apoptosis) increased to 73.9% after 72 hours. | |
| PEG-coated Ti3C2 MXene Flakes | MCF-7 (breast cancer), A375 (melanoma), HaCaT (normal keratinocytes), MCF-10A (normal breast epithelial) | Cell Viability | Exhibited a sharp reduction in viability for both normal and cancerous cells at concentrations above 250 mg/L. More toxic to normal cells compared to bare MXenes at high concentrations. | |
| Non-PEGylated and Other Controls | ||||
| Tissue Culture Polystyrene (TCPS) | Primary human monocytes | Apoptosis/Necrosis Assays | Higher levels of necrosis indicators at 24 hours compared to PEG hydrogels. | |
| Bare Ti3C2 MXene Flakes | MCF-7, A375, HaCaT, MCF-10A | Cell Viability | Less cytotoxic to normal cells compared to PEGylated MXenes at high concentrations. | |
| Various MW PEGs (200-20,000) | Caco-2 (colon adenocarcinoma) | MTT, Neutral Red | Lower molecular weight PEGs showed higher cytotoxicity. For example, at 30 w/v%, PEG 200 resulted in ~20% cell viability, while PEG 20,000 resulted in ~80% viability. |
Apoptosis and Necrosis
Cell death induced by biomaterials can occur through two primary mechanisms: apoptosis (programmed cell death) or necrosis (uncontrolled cell death, often associated with inflammation). For a biomaterial to be considered biocompatible, it should not induce significant levels of apoptosis or necrosis in healthy cells.
PEGylated gold nanoparticles have been shown to induce apoptosis in cancer cells, which is a desirable outcome in therapeutic applications. In K562 leukemia cells, these nanoparticles led to morphological changes characteristic of apoptosis, such as membrane blebbing and fragmented nuclei. This was accompanied by a reduction in the mitochondrial transmembrane potential, indicating the involvement of the intrinsic apoptotic pathway.
In a study comparing PEG hydrogels to standard tissue culture polystyrene (TCPS), both surfaces induced some level of apoptosis and necrosis in primary human monocytes. However, PEG surfaces resulted in lower levels of necrosis at 24 hours, suggesting a more favorable inflammatory profile.
Inflammatory Response
The interaction of a biomaterial with the immune system is a critical aspect of biocompatibility. An ideal biomaterial should not trigger a significant inflammatory response, which is often mediated by cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In a study involving primary human monocytes, the production of TNF-α was observed on both PEG hydrogels and TCPS. The concentration of TNF-α in the cell culture supernatant increased from 2 to 24 hours on both surfaces, after which it decreased. The study concluded that TNF-α and reactive oxygen species (ROS) did not have a causal relationship with monocyte death on either surface, suggesting that the initial inflammatory response did not directly lead to cytotoxicity in this model. Generally, PEGylation is known to reduce the immunogenicity of materials.
Hemocompatibility
For blood-contacting applications, hemocompatibility is a crucial parameter. Materials that are not hemocompatible can induce thrombosis (blood clotting) and other adverse reactions. Heparinized surfaces are often considered the gold standard for hemocompatibility.
While direct comparative studies between Azido-PEGylated surfaces and heparinized surfaces are limited, the general properties of PEG suggest good hemocompatibility. PEG coatings are known to reduce protein adsorption, which is an initial step in the coagulation cascade. One study demonstrated that combining PEG with the anticoagulant argatroban (B194362) on a surface decreased the hemolysis ratio and platelet adhesion, thereby improving hemocompatibility.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Material Exposure: Expose the cells to the Azido-PEGylated material or control material for the desired time period.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
LDH Cytotoxicity Assay
The LDH assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Exposure: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the exposure period, collect a sample of the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the mixture according to the manufacturer's instructions, typically for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a detergent).
Apoptosis/Necrosis Quantification (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After exposure to the material, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of cell death induced by various stimuli, including some nanomaterials.
Intrinsic apoptosis pathway initiated by nanoparticle-induced mitochondrial stress.
Inflammatory Response Pathway
The interaction of biomaterials with immune cells like macrophages can trigger the release of pro-inflammatory cytokines.
Macrophage activation and cytokine production in response to a biomaterial.
Conclusion
The available evidence suggests that Azido-PEGylated materials maintain the generally favorable biocompatibility profile of PEG. They exhibit low in vitro cytotoxicity, and when used in nanoparticle formulations, they can be designed to be non-toxic to healthy cells. The primary mechanism of cell death, when it occurs, appears to be apoptosis, which is less inflammatory than necrosis. The inflammatory and hemocompatibility profiles are also expected to be favorable, although more direct comparative studies are needed to definitively benchmark Azido-PEG against other functionalized PEGs and control surfaces. The choice of the core material, the molecular weight of the PEG, and the density of the Azido-PEG coating are all critical parameters that can influence the ultimate biocompatibility and cytotoxicity of the final product. As with any biomaterial, thorough in vitro and in vivo testing is essential for any new formulation or application.
References
- 1. Pegylated Gold Nanoparticles Induce Apoptosis in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active leukocyte detachment and apoptosis/necrosis on PEG hydrogels and the implication in the host inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Strategies for Antithrombotic Biomaterials: An Emerging Trend Towards Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Azido-PEG19-azide Conjugates: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of Azido-PEG19-azide conjugates is critical for ensuring the quality, efficacy, and safety of resulting bioconjugates and drug delivery systems. This guide provides a comparative overview of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for their specific needs.
The functionalization of polyethylene (B3416737) glycol (PEG) with terminal azide (B81097) groups has become a cornerstone of modern bioconjugation, primarily through its application in "click chemistry" reactions.[1][2][3] The this compound molecule, a bifunctional linker, offers a defined spacer length for creating complex macromolecular architectures.[4][5] Accurate characterization is paramount to confirm its purity, molecular weight, and the successful incorporation of the azide functionalities.
Core Analytical Techniques: A Head-to-Head Comparison
A multi-faceted approach is often necessary for the comprehensive characterization of this compound. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and various chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC). Each method provides unique insights into the molecular structure and purity of the conjugate.
| Analytical Method | Information Provided | Key Advantages | Potential Challenges |
| ¹H and ¹³C NMR | - Confirmation of azide group incorporation- Quantification of functionalization- Determination of number average molecular weight (Mn) | - Provides detailed structural information- Quantitative analysis of end-groups | - Signal overlap with the PEG backbone can complicate analysis- ¹³C satellite peaks may interfere with quantification |
| MALDI-TOF MS | - Absolute molecular weight determination- Assessment of polydispersity- Identification of byproducts | - High sensitivity and accuracy for molecular weight- Can detect incomplete functionalization | - Fragmentation of the azide group can lead to misinterpretation- Matrix and salt selection is critical for accurate results |
| FTIR Spectroscopy | - Confirmation of the presence of the azide functional group | - Rapid and straightforward qualitative analysis- Characteristic azide peak is easily identifiable | - Not a quantitative method- Does not provide information on molecular weight or purity |
| HPLC/GPC | - Determination of molecular weight distribution and polydispersity index (PDI)- Purity assessment- Separation of unreacted starting materials and byproducts | - Excellent for assessing polydispersity- Can be coupled with various detectors (RI, ELSD, MS) for enhanced characterization | - PEG lacks a strong UV chromophore, requiring specialized detectors- Column selection and calibration are crucial for accurate molecular weight determination |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of azide functionalization in PEG derivatives.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis:
-
In the ¹H NMR spectrum, the protons of the methylene (B1212753) group adjacent to the azide group (–CH₂–N₃) typically appear around 3.3-3.4 ppm.
-
The large signal from the repeating ethylene (B1197577) glycol units will dominate the spectrum, usually around 3.6 ppm.
-
In the ¹³C NMR spectrum, the carbon atom adjacent to the azide group provides a characteristic signal at approximately 50.6 ppm.
-
Quantification can be achieved by comparing the integration of the azide-adjacent methylene proton signals to the integration of the entire PEG backbone signal.
-
Challenges and Solutions: A significant challenge in the ¹H NMR analysis of PEG-azides is the potential overlap of the azide-adjacent methylene proton signals with the main PEG backbone signal, especially for higher molecular weight PEGs. One strategy to overcome this is to use a higher field NMR spectrometer to improve signal dispersion. Another approach involves a "click" reaction with an alkyne-containing molecule to form a triazole, which shifts the adjacent methylene proton signals to a more resolved region of the spectrum, facilitating easier quantification.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is highly effective for determining the absolute molecular weight and polydispersity of polymers like this compound.
Experimental Protocol:
-
Matrix Selection: A suitable matrix, such as dithranol, is chosen. A cationizing agent, like silver trifluoroacetate (B77799) (AgTFA), is often added to improve ionization.
-
Sample Preparation: The sample is co-crystallized with the matrix on a MALDI target plate.
-
Data Acquisition: The mass spectrum is acquired in either linear or reflector mode. Reflector mode provides higher mass accuracy.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different PEG oligomer with two terminal azide groups. The mass difference between adjacent peaks should correspond to the mass of one ethylene glycol repeating unit (44 Da).
Challenges and Solutions: A known issue with the MALDI-TOF analysis of azide-containing polymers is the potential for in-source or post-source decay, where the azide group loses a molecule of nitrogen (N₂), resulting in a mass loss of 28 Da. This can lead to a secondary distribution of peaks that might be misinterpreted as an impurity. Performing the analysis in linear mode can help identify these metastable ions, as their characteristic peak broadening is less pronounced compared to reflector mode.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a quick and simple method to confirm the presence of the azide functional group.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The key feature to identify is the characteristic antisymmetric stretching vibration of the azide group (–N₃), which appears as a sharp, strong absorption band around 2100 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC)
Chromatographic techniques are essential for determining the molecular weight distribution and purity of this compound.
Experimental Protocol (GPC):
-
System Setup: A GPC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD) is used. Since PEG does not have a UV chromophore, these detectors are necessary.
-
Column and Mobile Phase: A set of GPC columns suitable for the molecular weight range of the PEG is selected. The mobile phase is typically an organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with a salt such as LiBr to prevent polymer aggregation.
-
Calibration: The system is calibrated with a series of narrow PEG standards of known molecular weights.
-
Sample Analysis: The this compound sample is dissolved in the mobile phase, filtered, and injected into the system.
-
Data Analysis: The elution profile is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow, monomodal peak indicates a homogenous sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall analytical workflow for this compound characterization.
Caption: Step-by-step process for NMR-based analysis.
By employing a combination of these analytical techniques, researchers can confidently verify the identity, purity, and functionality of their this compound conjugates, ensuring the robustness and reproducibility of their subsequent bioconjugation and drug delivery applications.
References
A Researcher's Guide to Fluorescence-Based Assays for Monitoring Click Chemistry Efficiency
For researchers, scientists, and drug development professionals, the ability to accurately monitor the efficiency of click chemistry reactions is paramount for applications ranging from bioconjugation to drug discovery. Fluorescence-based assays offer a sensitive and often real-time method for this purpose. This guide provides an objective comparison of various fluorescence-based approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable assay for your research needs.
The two most prominent click chemistry reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can both be monitored using fluorescent techniques. The choice between them often depends on the specific application, with CuAAC being generally faster but requiring a potentially cytotoxic copper catalyst, while SPAAC is copper-free and thus more suited for live-cell applications.[1][2]
Comparison of Fluorescence-Based Monitoring Strategies
The primary strategies for monitoring click chemistry with fluorescence rely on "turn-on" or "turn-off" probes. Fluorogenic probes, which are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction, are particularly advantageous as they increase the signal-to-noise ratio and can often be used in no-wash protocols.[3][4]
Quantitative Performance of Fluorescent Probes
The following table summarizes the performance of various fluorescent probes used to monitor click chemistry reactions. Data has been compiled from multiple sources to provide a comparative overview.
| Probe Type | Reaction | Fluorophore | Excitation (nm) | Emission (nm) | Key Performance Metrics | Reference |
| Fluorogenic Azide (B81097) | CuAAC | Coumarin (B35378) | ~320-405 | ~400-518 | High fluorescence enhancement upon reaction. Enables real-time monitoring. | [5] |
| Fluorogenic Alkyne | CuAAC | Coumarin | ~375 | ~470-480 | "Turn-on" fluorescence upon reaction with azides. | |
| Pre-labeled Alkyne | SPAAC | Alexa488-DIBO | 495 | 519 | Second-order rate constant (k₂) = 62 ± 12 M⁻¹s⁻¹. | |
| Pre-labeled Alkyne | SPAAC | DBCO-Cy5 | 649 | 670 | Used for in vivo labeling. | |
| Brominated Coumarin Azide | CuAAC | Brominated Coumarin | Not Specified | Not Specified | Fluorogenic with a distinct isotopic pattern for mass spectrometry. |
Qualitative Comparison of CuAAC and SPAAC for In Vivo Labeling
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics | Generally faster (second-order rate constants ~10 M⁻¹s⁻¹). | Slower than CuAAC (second-order rate constants typically 10⁻³ to 1 M⁻¹s⁻¹). |
| Biocompatibility | Requires a copper catalyst, which can be toxic to cells. Ligands can mitigate toxicity. | Catalyst-free, making it highly biocompatible and suitable for live-cell and in vivo studies. |
| Signal-to-Noise Ratio | Can be high with optimized protocols and specific probes. | Can be lower due to potential non-specific reactions of the strained alkyne with thiols. |
| Probe Size | Azide and terminal alkyne are small, minimizing perturbation. | Strained cyclooctynes (e.g., DBCO, BCN) are bulkier than terminal alkynes. |
Signaling Pathways and Experimental Workflows
General Mechanism of a "Turn-On" Fluorogenic Click Reaction
Caption: Fluorogenic probe activation via click chemistry.
General Workflow for Monitoring Click Chemistry Efficiency
Caption: Workflow for kinetic analysis of click chemistry.
Experimental Protocols
Protocol 1: Monitoring CuAAC Reaction Kinetics with a Fluorogenic Coumarin Azide
This protocol is adapted from methodologies for monitoring CuAAC reactions using a "turn-on" coumarin-based fluorescent probe.
Materials:
-
Alkyne-containing molecule of interest
-
Fluorogenic coumarin azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-containing molecule in the reaction buffer to a desired concentration (e.g., 175 µM).
-
Dissolve the fluorogenic coumarin azide in a suitable solvent (e.g., DMSO) and then dilute in the reaction buffer to a final concentration of 17.5 µM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 0.5 M stock solution of sodium ascorbate in water.
-
-
Set up the Reaction:
-
In a quartz cuvette or a well of a microplate, combine the alkyne solution and the coumarin azide solution.
-
Add CuSO₄ to a final concentration of 17.5 µM.
-
-
Initiate and Monitor the Reaction:
-
Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for the coumarin-triazole product (e.g., excitation at ~320 nm, emission at ~400 nm).
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 437 µM.
-
Immediately begin monitoring the fluorescence intensity over time at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
To determine the reaction conversion, a calibration curve can be generated using a known concentration of the pre-synthesized fluorescent triazole product.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by In-Gel Fluorescence
This protocol is based on the kinetic analysis of a SPAAC reaction between an azide-modified protein and a DIBO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein of interest
-
DIBO-alkyne conjugated fluorescent dye (e.g., Alexa488-DIBO)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
Silver staining reagents
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Set up the Reaction:
-
In a microcentrifuge tube, mix the azide-modified protein with the DIBO-alkyne fluorescent dye in the reaction buffer.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding SDS-PAGE loading buffer.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples from each time point onto an SDS-PAGE gel.
-
After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission filters for the chosen dye.
-
Quantify the fluorescence intensity of the protein band in each lane using image analysis software.
-
-
Protein Loading Control:
-
After fluorescence scanning, silver stain the same gel to visualize the total protein in each lane.
-
Quantify the intensity of the protein bands from the silver-stained gel to normalize for any loading variations.
-
-
Data Analysis:
-
Calculate the normalized fluorescence intensity for each time point by dividing the fluorescence signal by the corresponding silver stain signal.
-
Plot the normalized fluorescence intensity versus time to obtain the reaction progress curve.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated if the concentration of the limiting reactant is known.
-
Alternative Methods for Monitoring Click Chemistry Efficiency
While fluorescence-based assays are highly sensitive, other techniques can also be employed to monitor click chemistry efficiency.
-
Mass Spectrometry (MS): Can be used to directly measure the ratio of starting materials to the triazole product, providing a highly accurate measure of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (~2100 cm⁻¹) can be monitored to track the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the reactants and the product, allowing for the determination of reaction conversion.
The choice of method will depend on the specific requirements of the experiment, including the need for real-time monitoring, the sensitivity required, and the availability of instrumentation.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
